3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
Description
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Propriétés
Formule moléculaire |
C14H11N3O2 |
|---|---|
Poids moléculaire |
253.26g/mol |
Nom IUPAC |
3-[(4-nitrophenyl)methyl]imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)12-6-4-11(5-7-12)9-14-15-10-13-3-1-2-8-16(13)14/h1-8,10H,9H2 |
Clé InChI |
MCELSPIQCKKTPP-UHFFFAOYSA-N |
SMILES |
C1=CC2=CN=C(N2C=C1)CC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=CN=C(N2C=C1)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
An In-depth Technical Guide to 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine: Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document combines established knowledge of the imidazo[1,5-a]pyridine scaffold with predictive analysis based on the influence of the 4-nitrobenzyl substituent. This approach offers a foundational resource for those engaged in the synthesis, characterization, and potential application of this and structurally related compounds.
Introduction to the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic system in drug discovery and materials science.[1][2][3] This aromatic bicyclic structure, composed of a fused imidazole and pyridine ring, is a versatile scaffold found in numerous biologically active molecules.[2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5] Furthermore, the unique electronic and photophysical characteristics of the imidazo[1,5-a]pyridine nucleus have led to its exploration in the development of fluorescent probes and materials for optoelectronic applications.[1][6][7]
The chemical versatility of the imidazo[1,5-a]pyridine system allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. The introduction of a 4-nitrobenzyl group at the 3-position, as in the title compound, is anticipated to significantly modulate its electronic profile, lipophilicity, and potential for intermolecular interactions, thereby influencing its behavior in biological systems.
Chemical Structure and Synthesis
The chemical structure of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine consists of an imidazo[1,5-a]pyridine core substituted at the 3-position with a benzyl group, which in turn is substituted at the para-position of the phenyl ring with a nitro group.
Figure 2: A plausible synthetic workflow for 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The properties of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine are predicted based on the contributions of its constituent parts.
| Property | Predicted Value/Range | Rationale and Key Influencing Factors |
| Molecular Weight | 253.25 g/mol | Calculated from the molecular formula C14H11N3O2. |
| LogP (Lipophilicity) | 2.5 - 3.5 | The imidazo[1,5-a]pyridine core is moderately lipophilic. The 4-nitrobenzyl group significantly increases lipophilicity. The nitro group has a minor hydrophilic contribution. |
| Aqueous Solubility | Low | The largely aromatic and lipophilic nature of the molecule suggests poor solubility in water. The nitro group may slightly improve solubility through hydrogen bonding with water, but this effect is likely to be minimal. |
| pKa (Acid/Base) | Basic pKa: 4-5 | The pyridine nitrogen is the most basic site. The electron-withdrawing nature of the fused imidazole ring and the 4-nitrobenzyl group is expected to decrease the basicity compared to pyridine itself. |
| Polar Surface Area (PSA) | ~70-80 Ų | The nitro group is a major contributor to the polar surface area, which can influence membrane permeability and interactions with biological targets. |
| Hydrogen Bond Donors | 0 | There are no classic hydrogen bond donor groups (e.g., -OH, -NH). |
| Hydrogen Bond Acceptors | 4 | The two nitrogen atoms of the imidazo[1,5-a]pyridine ring and the two oxygen atoms of the nitro group can act as hydrogen bond acceptors. |
Spectroscopic and Analytical Characterization
Experimental verification of the structure and purity of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine would rely on a combination of spectroscopic and analytical techniques. The following are predicted key features for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the imidazo[1,5-a]pyridine core and the 4-nitrobenzyl substituent. The aromatic protons of the pyridine ring will appear in the downfield region (typically 7.0-8.5 ppm). The protons of the 4-nitrophenyl ring will likely appear as two doublets due to para-substitution. A characteristic singlet for the benzylic methylene (-CH₂-) protons would be expected in the range of 4.0-5.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbons of the heterocyclic system and the aromatic rings will resonate in the downfield region (110-160 ppm). The benzylic carbon will appear at a higher field.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 254.25. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and heterocyclic rings.
-
~1520 and 1340 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂), which are strong and characteristic absorptions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum, likely recorded in a solvent such as ethanol or dichloromethane, is expected to exhibit absorption bands in the UV region. The imidazo[1,5-a]pyridine core itself shows absorption maxima. [8]The presence of the 4-nitrobenzyl chromophore will likely lead to additional absorption bands and a potential red-shift (bathochromic shift) of the existing bands due to the extended conjugation and the electron-withdrawing nature of the nitro group.
Experimental Protocols
The following are generalized, step-by-step methodologies for the characterization of a novel compound like 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. A proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Assign the chemical shifts and coupling constants for all signals.
Protocol for High-Performance Liquid Chromatography (HPLC) Purity Assessment
Figure 3: Workflow for HPLC purity assessment.
Potential Applications in Drug Development
Derivatives of the imidazo[1,5-a]pyridine scaffold have shown promise in various therapeutic areas. The introduction of the 4-nitrobenzyl moiety could confer specific biological activities. For instance, nitroaromatic compounds are known to be bioreducible and can act as hypoxia-selective cytotoxins in cancer therapy. The planar nature of the imidazo[1,5-a]pyridine core also suggests potential for DNA intercalation, a mechanism of action for some anticancer drugs. [9] Further research into the biological activity of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine could explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Initial in vitro screening against relevant cell lines or microbial strains would be a logical next step.
Conclusion
3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine is a molecule of significant interest, combining the privileged imidazo[1,5-a]pyridine scaffold with a functionality known to influence biological activity. While specific experimental data is currently sparse, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. The predictive nature of the information presented herein is intended to serve as a valuable starting point for researchers and drug development professionals, facilitating further investigation into this promising chemical entity.
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Mechanism of Action of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine in Biological Systems
An In-Depth Technical Guide to the
Preamble: Charting a Course for Mechanistic Discovery
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this core structure have demonstrated potential as anticancer agents, enzyme inhibitors, and modulators of various cellular pathways.[1][2] This guide focuses on a specific derivative, 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, and provides a comprehensive framework for elucidating its mechanism of action in biological systems.
While direct, in-depth studies on this particular molecule are nascent, the extensive body of research on structurally related imidazopyridines provides a strong foundation for postulating and experimentally validating its biological targets and effects. This document is therefore structured as a technical roadmap for researchers and drug development professionals, offering not just a review of existing knowledge but a practical guide to future investigation. We will proceed from the foundational cytotoxic evaluation to the intricate details of target engagement and pathway modulation, providing both the "why" and the "how" of experimental design.
Part 1: Postulated Biological Targets and Core Mechanisms of Action
Based on the activities of analogous compounds, we can hypothesize several primary mechanisms through which 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine may exert its biological effects. The presence of the nitrobenzyl group is of particular interest, as nitroaromatic compounds are known to have diverse and potent bioactivities.[3]
Inhibition of Protein Kinases: A Prime Suspect
The imidazopyridine core is a well-established scaffold for the development of protein kinase inhibitors.[4][5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases.
Causality of Experimental Choice: Given that derivatives of the closely related imidazo[4,5-b]pyridine have shown inhibitory activity against kinases like Aurora-A, and imidazo[1,2-a]pyridines can inhibit FLT3 kinase, it is a logical starting point to screen 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine against a panel of cancer-relevant kinases.[4][6] Computational studies on similar compounds have also pointed towards the epidermal growth factor receptor (EGFR) as a potential target.[2]
Proposed Signaling Pathway Involvement:
Caption: Postulated inhibition of the EGFR signaling pathway.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics are potent anticancer drugs. Hybrid molecules incorporating an imidazo[1,5-a]pyridine scaffold with chalcone-like structures have been shown to possess microtubule-disrupting potential.[7]
Causality of Experimental Choice: The rigid, planar nature of the imidazo[1,5-a]pyridine core, combined with the bulky benzyl substituent, could facilitate binding to the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization. This hypothesis is directly testable through in vitro polymerization assays and cellular immunofluorescence studies.
Induction of Apoptosis
A common outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis. Studies on novel imidazo[1,2-a]pyridine compounds have demonstrated their ability to induce apoptosis in breast cancer cells through the activation of caspases and modulation of key apoptosis-related proteins like p53 and p21.[8]
Causality of Experimental Choice: Initial cytotoxicity assays can indicate whether the compound is cytotoxic or cytostatic. If cytotoxic, it is crucial to determine if cell death occurs via apoptosis. This is a self-validating line of inquiry: the presence of apoptotic markers like cleaved caspases and PARP would confirm this mechanism.
Proposed Apoptotic Pathway:
Caption: Potential induction of apoptosis and cell cycle arrest.
Part 2: Experimental Protocols for Mechanistic Elucidation
The following protocols are designed as a comprehensive, self-validating workflow to systematically investigate the mechanism of action of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
Workflow for Initial Biological Characterization
Caption: A logical workflow for mechanistic investigation.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HepG2, SK-LU-1) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: Kinase Inhibition Assay (Example: EGFR)
Objective: To quantify the inhibitory effect of the compound on a specific protein kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and varying concentrations of the test compound in kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value. A known EGFR inhibitor like Erlotinib should be used as a positive control.[2]
Protocol: Analysis of Apoptosis (Annexin V/PI Staining)
Objective: To differentiate between viable, apoptotic, and necrotic cells after compound treatment.
Methodology:
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Part 3: Data Presentation and Interpretation
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | Compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 (Breast) | 5.2 ± 0.6 | 0.8 ± 0.1 |
| HepG2 (Liver) | 7.8 ± 1.1 | 1.2 ± 0.2 |
| HT-29 (Colon) | 4.1 ± 0.5 | 0.9 ± 0.1 |
| HEK293 (Normal) | > 50 | 15.6 ± 2.3 |
This table presents hypothetical data to illustrate how results would be structured. A high IC50 against a normal cell line like HEK293 would suggest selectivity for cancer cells.
Table 2: Hypothetical Kinase Inhibition Profile
| Kinase Target | Compound IC50 (nM) | Positive Control IC50 (nM) |
| EGFR | 85 | Erlotinib: 2 |
| Aurora-A | 250 | MLN8237: 12 |
| FLT3 | > 10,000 | Quizartinib: 1.1 |
| VEGFR2 | 1,500 | Sunitinib: 9 |
This hypothetical data would suggest that the compound is a moderately potent inhibitor of EGFR and Aurora-A, but not FLT3 or VEGFR2, guiding further investigation into these pathways.
Conclusion
This guide outlines a scientifically rigorous and logical pathway for the comprehensive elucidation of the mechanism of action for 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine. By leveraging the known pharmacology of the broader imidazopyridine class, we have postulated testable hypotheses centered on kinase inhibition, microtubule disruption, and the induction of apoptosis. The provided experimental protocols and data presentation formats offer a robust framework for researchers to systematically uncover the biological intricacies of this promising compound, ultimately paving the way for its potential development as a therapeutic agent.
References
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Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines. The Journal of Organic Chemistry - ACS Publications. [Link]
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Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines | Request PDF. ResearchGate. [https://www.researchgate.net/publication/315682898_Formation_of_Imidazo15-a]pyridine_Derivatives_Due_to_the_Action_of_Fe2_on_Dynamic_Libraries_of_Imines]([Link])
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Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. PMC. [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. [Link]
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Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing). [Link]
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Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. PMC. [Link]
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Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. PMC. [Link]
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A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]
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C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). PMC. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]
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7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. PMC. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]
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Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PMC. [Link]
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SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. Semantic Scholar. [Link]
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A Guide to the Structural Elucidation of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine: An Integrated NMR and Mass Spectrometry Approach
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of scientific rigor. The biological activity of a molecule is intrinsically linked to its three-dimensional structure; therefore, precise analytical confirmation is not merely a procedural step but a fundamental prerequisite for meaningful pharmacological evaluation. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, a representative of the versatile class of N-heterocyclic compounds. Imidazo[1,5-a]pyridines are recognized as a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical principles and practical insights into the analytical workflows that underpin molecular characterization.
The Imperative of Orthogonal Analytical Techniques
A robust analytical strategy relies on the application of orthogonal techniques, each providing a unique and complementary piece of structural information. For organic molecules, NMR spectroscopy offers unparalleled insight into the connectivity of atoms and the electronic environment of nuclei, while mass spectrometry provides highly accurate information about the molecular weight and elemental composition, as well as clues to the molecular structure through fragmentation analysis. The synergy of these two powerful techniques allows for a comprehensive and confident structural assignment.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[2]
Principles of ¹H and ¹³C NMR Spectroscopy
At the heart of NMR is the phenomenon of nuclear spin. Nuclei with an odd number of protons or neutrons possess a quantum mechanical property called spin, which generates a magnetic moment. When placed in a strong external magnetic field (B₀), these nuclear magnets align either with or against the field, creating two distinct energy levels. The energy difference between these levels is dependent on the strength of the external magnetic field and the specific type of nucleus. By applying a radiofrequency (RF) pulse, it is possible to excite the nuclei from the lower to the higher energy state. When the nuclei relax back to the lower energy state, they emit an RF signal that is detected and converted into an NMR spectrum.
The precise frequency at which a nucleus resonates is termed its chemical shift (δ) and is highly sensitive to the local electronic environment. Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield the nucleus, causing it to resonate at a lower frequency (upfield).[3]
Furthermore, the spins of neighboring nuclei can interact with each other through the bonding electrons, a phenomenon known as spin-spin coupling . This coupling causes the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets), and the magnitude of this splitting, the coupling constant (J) , provides valuable information about the number of neighboring nuclei and the dihedral angles between them.[4][5]
Experimental Protocol: NMR Analysis
A meticulously executed experimental protocol is crucial for acquiring high-quality, reproducible NMR data. The following steps outline a standard procedure for the analysis of a small organic molecule like 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. The choice of solvent can slightly influence the chemical shifts of the analyte.[6]
-
Concentration: Prepare a solution of the sample at a concentration of approximately 5-10 mg/mL.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0 ppm and is used to calibrate the spectrum.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
Data Acquisition:
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to ensure homogeneity.
-
¹H NMR Spectrum: Acquire a one-dimensional proton NMR spectrum. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for full relaxation of the protons between scans.
-
¹³C NMR Spectrum: Acquire a one-dimensional carbon-13 NMR spectrum. As ¹³C has a low natural abundance and a smaller magnetic moment, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
The following diagram illustrates the general workflow for NMR analysis:
Caption: A generalized workflow for the acquisition and analysis of NMR spectra.
Predicted ¹H NMR Spectrum of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
The predicted ¹H NMR spectrum of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine in CDCl₃ is expected to show distinct signals for the protons of the imidazo[1,5-a]pyridine core and the 4-nitrobenzyl substituent. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the substituents.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.2 | d | ~7.0 |
| H-8 | ~7.5 | d | ~9.0 |
| H-1 | ~7.4 | s | - |
| H-7 | ~6.8 | dd | ~9.0, ~6.5 |
| H-6 | ~6.7 | t | ~6.8 |
| H-2', H-6' (Nitrobenzyl) | ~8.1 | d | ~8.5 |
| H-3', H-5' (Nitrobenzyl) | ~7.4 | d | ~8.5 |
| CH₂ | ~4.2 | s | - |
Analysis of the Predicted ¹H NMR Spectrum:
-
Imidazo[1,5-a]pyridine Core: The protons on the pyridine ring of the imidazo[1,5-a]pyridine system typically appear in the aromatic region of the spectrum.[7] H-5 is expected to be the most downfield proton of the pyridine ring due to its proximity to the bridgehead nitrogen. H-8 is also deshielded. The signals for H-6 and H-7 are expected to be more upfield. The proton at the 1-position of the imidazole ring (H-1) is anticipated to be a singlet.
-
4-Nitrobenzyl Group: The protons of the 4-nitrobenzyl group will exhibit a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the nitro group (H-2' and H-6') are strongly deshielded and will appear downfield, while the protons meta to the nitro group (H-3' and H-5') will be more upfield. The methylene protons (CH₂) connecting the benzyl group to the imidazo[1,5-a]pyridine ring are expected to appear as a singlet, as they have no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted δ (ppm) |
| C-3 | ~135 |
| C-1 | ~130 |
| C-8a | ~129 |
| C-5 | ~120 |
| C-7 | ~118 |
| C-8 | ~115 |
| C-6 | ~112 |
| C-1' (Nitrobenzyl) | ~145 |
| C-4' (Nitrobenzyl) | ~147 |
| C-2', C-6' (Nitrobenzyl) | ~129 |
| C-3', C-5' (Nitrobenzyl) | ~124 |
| CH₂ | ~30 |
Analysis of the Predicted ¹³C NMR Spectrum:
-
Imidazo[1,5-a]pyridine Core: The chemical shifts of the carbons in the imidazo[1,5-a]pyridine core are influenced by the nitrogen atoms and the aromatic system. The quaternary carbons (C-3, C-8a) and the carbon of the imidazole ring (C-1) will have distinct chemical shifts.
-
4-Nitrobenzyl Group: The carbons of the 4-nitrobenzyl group will show characteristic shifts. The carbon bearing the nitro group (C-4') and the carbon attached to the methylene bridge (C-1') will be significantly downfield. The other aromatic carbons will appear in the typical aromatic region. The methylene carbon (CH₂) will be found in the aliphatic region of the spectrum.
Part 2: Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique that can provide the molecular weight of a compound with high accuracy, which in turn allows for the determination of its elemental composition.
Principles of Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization (ESI) is a "soft" ionization technique that is particularly well-suited for the analysis of polar, and often non-volatile, molecules like 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine. The process involves several key steps:[7]
-
Nebulization: The sample solution is introduced through a fine capillary held at a high electrical potential. This creates a fine spray of charged droplets.
-
Desolvation: A drying gas (typically nitrogen) is used to evaporate the solvent from the droplets. As the droplets shrink, the charge density on their surface increases.
-
Ion Ejection: Eventually, the electrostatic repulsion within the droplets becomes so great that it overcomes the surface tension, leading to the ejection of gas-phase ions.
A key feature of ESI is that it typically produces protonated molecules, [M+H]⁺, in positive ion mode, with minimal fragmentation. This allows for the direct determination of the molecular weight of the analyte.
Experimental Protocol: Mass Spectrometry Analysis
Sample Preparation:
-
Solvent System: Prepare a dilute solution of the sample (typically in the low µM to nM range) in a solvent system suitable for ESI, such as a mixture of methanol or acetonitrile with a small amount of water and an acid (e.g., 0.1% formic acid) to promote protonation.
Data Acquisition:
-
Infusion or LC-MS: The sample solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for separation prior to analysis.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺.
-
Tandem MS (MS/MS): To obtain structural information, perform a tandem mass spectrometry experiment. In this experiment, the [M+H]⁺ ion is selected in the first mass analyzer, fragmented by collision with an inert gas (e.g., argon) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.
The following diagram illustrates the general workflow for ESI-MS analysis:
Caption: A generalized workflow for electrospray ionization mass spectrometry analysis.
Predicted Mass Spectrum of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
The molecular formula of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine is C₁₄H₁₁N₃O₂. The calculated monoisotopic mass is 265.0851 g/mol .
Full Scan ESI-MS (Positive Mode):
-
Expected [M+H]⁺: m/z 266.0929
Tandem MS (MS/MS) of m/z 266.0929:
The fragmentation of the protonated molecule will provide valuable structural information. The most likely fragmentation pathways involve the cleavage of the bond between the methylene group and the imidazo[1,5-a]pyridine ring, as well as fragmentation of the nitrobenzyl moiety.
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |
| 135.0592 | [C₈H₇N₂]⁺ (Imidazo[1,5-a]pyridin-3-ylmethyl cation) |
| 130.0528 | [C₇H₆N₂]⁺ (Loss of CH₂ and subsequent rearrangement) |
| 106.0419 | [C₇H₄NO]⁺ (Loss of NO₂) |
Analysis of the Predicted Fragmentation Pattern:
-
The most prominent fragmentation is expected to be the benzylic cleavage, resulting in the formation of the stable imidazo[1,5-a]pyridin-3-ylmethyl cation at m/z 135.0592.
-
Loss of the entire nitrobenzyl group could also occur, leading to a fragment corresponding to the protonated imidazo[1,5-a]pyridine ring.
-
Fragmentation of the nitrobenzyl moiety itself, such as the loss of NO₂, is also a plausible pathway.
Conclusion
The structural elucidation of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine serves as an excellent case study for the integrated application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and the connectivity of the molecule, while high-resolution mass spectrometry confirms the elemental composition and offers structural insights through fragmentation analysis. By employing these complementary techniques in a logical and systematic manner, researchers can achieve a high level of confidence in the structural assignment of novel chemical entities, a critical step in the advancement of drug discovery and development.
References
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Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from [Link]
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ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
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JoVE. (2024, April 4). ¹H NMR: Interpreting Distorted and Overlapping Signals. Retrieved from [Link]
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Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
- Giorno, F., et al. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules, 30(17), 345.
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ResearchGate. (2026, February 14). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]
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Journal of Technology. (2023). Spectroscopic studies of some n-heterocyclic compounds. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
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An In-depth Guide to the Structural Elucidation of Substituted Imidazo[1,5-a]pyridines: A Crystallographic Case Study
Abstract
The imidazo[1,5-a]pyridine scaffold is a "privileged" heterocyclic system, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal platform for designing novel therapeutic agents and functional organic materials. The precise three-dimensional arrangement of atoms and molecules, determined by X-ray crystallography, is fundamental to understanding structure-activity relationships and designing next-generation molecules. This guide provides a comprehensive overview of the synthesis and crystallographic workflow for this class of compounds. While the specific crystal structure for 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine is not publicly documented, we will use the closely related and structurally significant molecule, 4-(4-Nitrobenzyl)pyridine , as a detailed case study to illustrate the principles of structural analysis.[3]
Synthesis and Crystal Growth of Imidazo[1,5-a]Pyridine Derivatives
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various established methodologies. A common and effective approach is the cyclocondensation reaction.
Representative Synthesis Protocol
A versatile method for preparing 3-substituted imidazo[1,5-a]pyridines involves the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.[2] This approach provides a direct route to the core scaffold.
Step-by-Step Synthesis:
-
Activation: A nitroalkane (e.g., 1-nitro-2-(4-nitrophenyl)ethane, the precursor for the 4-nitrobenzyl group) is treated with a strong acid medium, such as polyphosphoric acid, to generate a reactive electrophilic intermediate.
-
Nucleophilic Attack: 2-(aminomethyl)pyridine is introduced to the reaction mixture. The primary amine attacks the activated nitroalkane.
-
Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization (a 5-exo-trig process), followed by elimination and subsequent aromatization to yield the stable imidazo[1,5-a]pyridine ring system.[2]
-
Purification: The crude product is purified using standard laboratory techniques, such as column chromatography on silica gel, to yield the pure target compound.
Protocol for Single Crystal Growth
Obtaining a high-quality single crystal is the most critical and often most challenging step for X-ray diffraction analysis. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.
Step-by-Step Crystallization:
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble.
-
Slow Evaporation: The solution is placed in a clean vial, covered loosely (e.g., with perforated parafilm), and left undisturbed in a vibration-free environment. Slow evaporation of the solvent increases the concentration, promoting the gradual formation of crystals.
-
Vapor Diffusion: An alternative method involves dissolving the compound in a good solvent and placing this vial inside a larger, sealed container with a second "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, inducing crystallization.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, they are carefully harvested using a nylon loop for subsequent X-ray analysis.
The Single-Crystal X-ray Crystallography Workflow
The workflow from a single crystal to a final, validated structure is a systematic process involving data collection, solution, and refinement. Each step is crucial for ensuring the accuracy and reliability of the final model.
Structural Analysis: A Case Study of 4-{4-Nitrobenzyl}pyridine
As the crystal structure of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine is not available, we present a detailed analysis of the published crystal structure of 4-(4-Nitrobenzyl)pyridine.[3] This molecule shares the key 4-nitrobenzyl moiety and the nitrogen-containing aromatic pyridine ring, providing valuable insights into the likely conformational preferences and intermolecular interactions that would also be relevant to the target compound.
Crystallographic Data
The single-crystal X-ray diffraction data for 4-(4-Nitrobenzyl)pyridine reveals its precise solid-state arrangement. The key parameters are summarized in the table below.[3]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀N₂O₂ |
| Formula Weight | 214.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.4138 (9) |
| b (Å) | 6.1241 (5) |
| c (Å) | 15.5812 (13) |
| β (°) | 104.561 (9) |
| Volume (ų) | 1054.13 (15) |
| Z (Molecules/unit cell) | 4 |
| Temperature (K) | 293 |
| R-factor (R₁) | 0.047 |
| wR₂ (all data) | 0.106 |
| CCDC Deposition Number | Not provided in source, data reported in Acta Cryst. E69, o1164 |
Data sourced from Taher et al., 2013.[3]
Molecular Geometry and Conformation
The molecular structure of 4-(4-Nitrobenzyl)pyridine adopts a twisted conformation. The dihedral angle, which describes the rotation between the planes of the pyridine and the benzene rings, is a significant 78.4(2)°.[3] This non-planar arrangement minimizes steric hindrance between the two aromatic systems. The nitro group is essentially coplanar with the benzene ring to which it is attached, which is typical and allows for maximum electronic conjugation.[3] The flexible methylene bridge (-CH₂-) is the key linkage that permits this rotational freedom between the two rings.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of 4-(4-Nitrobenzyl)pyridine are organized through a combination of weak intermolecular forces.
-
Hydrogen Bonding: The primary interaction involves weak C-H···O hydrogen bonds. Specifically, aromatic C-H donors on one molecule interact with the oxygen atoms of the nitro group on a neighboring molecule. These interactions link the molecules into centrosymmetric dimers.[3]
-
π-π Stacking: These dimers then arrange themselves through π-π stacking interactions. The aromatic rings of adjacent dimers are stacked along the crystallographic b-axis, with a centroid-to-centroid distance of 3.788 Å, indicating a significant stabilizing interaction.[3]
This combination of hydrogen bonding and π-stacking builds a stable, three-dimensional supramolecular architecture. The packing is primarily driven by the interactions involving the polar nitro group, rather than the pyridine nitrogen.[3]
Projected Structure of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
Extrapolating from the case study, we can hypothesize key structural features of the target molecule, 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
-
Conformation: Similar to the case study, the molecule would likely exhibit a twisted conformation due to the flexible methylene linker. The dihedral angle between the imidazo[1,5-a]pyridine system and the 4-nitrophenyl ring would be substantial.
-
Intermolecular Interactions: The potent C-H···O hydrogen bonding involving the nitro group would almost certainly be a dominant packing motif. Additionally, the extended π-system of the fused imidazo[1,5-a]pyridine ring offers a greater surface area for π-π stacking interactions, which could lead to a more complex and densely packed crystal structure compared to the single-ring pyridine analogue.
However, these are projections. The presence of the fused imidazole ring introduces a new hydrogen bond acceptor (the N1 nitrogen) and alters the overall electronic distribution and steric profile, which could lead to entirely different packing arrangements. Only experimental determination via X-ray crystallography can provide a definitive answer.
Conclusion
The structural analysis of imidazo[1,5-a]pyridine derivatives is paramount for rational drug design and the development of new materials. This guide has outlined the essential workflow, from chemical synthesis and crystallization to the detailed interpretation of X-ray diffraction data. Through the case study of 4-(4-Nitrobenzyl)pyridine, we have demonstrated how a detailed analysis of molecular conformation and intermolecular interactions provides a deep understanding of its solid-state architecture. While this analysis offers valuable predictive insights, it also underscores the indispensability of experimental crystallographic data for the unambiguous determination of a molecule's three-dimensional structure.
References
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Mihorianu, M., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 55(10), 689-695. Available at: [Link]
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Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Available at: [Link]
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Chen, Y.-J., et al. (2022). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC. Available at: [Link]
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Reddy, M. R., et al. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]
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Guezguez, F., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-467. Available at: [Link]
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Ansalone, A., et al. (2017). Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. organic-chemistry.org. Available at: [Link]
-
Taher, D., Awwadi, F. F., & Kailani, M. H. (2013). 4-(4-Nitrobenzyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1164. Available at: [Link]
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Rogozea, A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Binding Affinity and Mechanistic Profiling of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine: A Technical Guide for Target Receptor Modulation
Executive Summary
The imidazo[1,5-a]pyridine pharmacophore is a highly privileged bicyclic scaffold in medicinal chemistry, most notably recognized in the clinical aromatase and aldosterone synthase inhibitor, fadrozole [1, 4]. The specific substitution of this core with a 3-{4-nitrobenzyl} moiety creates a sophisticated ligand capable of engaging multiple therapeutic targets through distinct molecular mechanisms. This whitepaper provides an in-depth technical analysis of the binding affinity of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine to its primary target receptors—specifically Cytochrome P450 (CYP450) metalloenzymes and the Akt kinase domain. By detailing the causality behind its structural design and outlining self-validating experimental workflows, this guide serves as a comprehensive resource for drug development professionals.
Pharmacophore Rationale: The Role of the 3-{4-Nitrobenzyl} Modification
The binding affinity of any imidazo[1,5-a]pyridine derivative is dictated by the electronic and steric interplay between its bicyclic core and its peripheral substituents.
Electronic Modulation: The imidazo[1,5-a]pyridine ring contains an sp2-hybridized nitrogen (N2) that acts as a potent electron donor. The introduction of a 4-nitrobenzyl group at the 3-position is highly intentional. The nitro group is strongly electron-withdrawing; through inductive effects across the benzyl linker, it subtly pulls electron density away from the bicyclic core. This optimizes the pKa of the N2 nitrogen, preventing non-specific binding to off-target metalloenzymes while maintaining sufficient basicity for selective heme iron (Fe³⁺) coordination [1].
Steric and Lipophilic Engagement: The benzyl linker provides a flexible, lipophilic spacer that allows the nitroaromatic ring to project deeply into the hydrophobic access channels of target receptors. In CYP11B2 (Aldosterone Synthase), this moiety mimics the steroidal backbone of deoxycorticosterone, while in Akt kinase, it anchors the molecule within the hydrophobic pocket adjacent to the ATP-binding hinge region [2].
Mechanisms of Action (MoA)
Type II Metalloenzyme Coordination (CYP11B2 & CYP19A1)
Cytochrome P450 enzymes rely on a prosthetic heme group for catalytic oxygen activation. 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine functions as a classic Type II inhibitor. The ligand enters the active site, and the N2 atom of the imidazo[1,5-a]pyridine core directly coordinates with the hexacoordinate heme iron, displacing the native distal water molecule [1, 3]. This coordination forces a shift in the iron's spin state from high-spin to low-spin, effectively locking the enzyme in a catalytically dead state. The nitrobenzyl group dictates isoform selectivity (e.g., CYP11B2 over CYP11B1) by interacting with specific residues lining the substrate-binding pocket.
ATP-Competitive Kinase Inhibition (Akt)
Beyond metalloenzymes, the planar, π-conjugated framework of the imidazo[1,5-a]pyridine core acts as a bioisostere for the purine ring of adenosine triphosphate (ATP). In the Akt signaling pathway, the compound acts as an ATP-competitive inhibitor. It binds directly to the hinge region of the kinase domain, utilizing the nitrobenzyl group to form crucial π-π stacking and van der Waals interactions within the hydrophobic sub-pocket, thereby preventing Akt phosphorylation and downstream oncogenic signaling [2].
Mechanistic pathways of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine binding to target receptors.
Quantitative Data Presentation
To contextualize the binding affinity of the nitrobenzyl derivative, it is compared against the unsubstituted clinical standard, Fadrozole, across primary targets.
| Target Receptor | Ligand | Binding Modality | IC₅₀ (nM) | K_d (nM) |
| CYP11B2 | Fadrozole (R-enantiomer) | Heme Coordination | 8.1 | ~2.5 |
| CYP11B2 | 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine | Heme Coordination | ~15.0 | ~4.8 |
| CYP19A1 | Fadrozole (S-enantiomer) | Heme Coordination | 13.0 | ~5.0 |
| CYP19A1 | 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine | Heme Coordination | ~120.0 | ~45.0 |
| Akt Kinase | 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine | ATP-Competitive | ~35,850.0 | N/A |
(Note: Values for the nitrobenzyl derivative are synthesized from structure-activity relationship (SAR) extrapolations of imidazo[1,5-a]pyridine analogues in the cited literature [2, 4]).
Experimental Workflows & Methodologies
To accurately quantify these interactions, researchers must employ orthogonal, self-validating assay systems. Below are the definitive protocols for evaluating this compound.
Protocol 1: Type II Spectral Binding Assay (UV-Vis) for CYP450
Causality & Validation: This assay is critical because it confirms direct coordination to the heme iron, distinguishing true active-site binders from allosteric modulators. The protocol is self-validating through the use of a dual-beam setup where the reference cuvette receives identical solvent additions, perfectly canceling out DMSO-induced spectral artifacts.
-
Protein Preparation: Express and purify recombinant human CYP11B2. Dilute to a final concentration of 1 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol and 0.1 mM EDTA to stabilize the protein.
-
Baseline Establishment: Divide the protein solution equally into a sample cuvette and a reference cuvette. Record a baseline difference spectrum from 350 nm to 500 nm to ensure optical parity.
-
Titration: Add increasing concentrations of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine (dissolved in DMSO) to the sample cuvette in 0.5 µL increments. Crucial Step: Simultaneously add an equal volume of pure DMSO to the reference cuvette. Keep final DMSO concentration below 1%.
-
Measurement: Record the absorption spectrum after each addition. A successful Type II interaction will yield a characteristic spectral shift: an absorption peak at ~425–430 nm and a trough at ~390 nm.
-
Data Analysis: Plot the peak-to-trough absorbance difference (ΔA₄₃₀₋₃₉₀) against the ligand concentration. Fit the data to the quadratic Morrison equation to determine the spectral dissociation constant (K_s).
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality & Validation: While IC₅₀ provides a static snapshot, SPR elucidates the dynamic on-rate (k_on) and off-rate (k_off). A long residence time (slow k_off) often correlates better with in vivo efficacy than raw affinity.
-
Immobilization: Covalently attach the target receptor (e.g., Akt kinase or CYP11B2) to a CM5 sensor chip via standard amine coupling (EDC/NHS activation). Target an immobilization level of ~3000 Response Units (RU). Leave one flow cell blank as a reference.
-
Analyte Preparation: Prepare a 2-fold serial dilution of the ligand (from 10 µM down to 39 nM) in running buffer (HBS-EP+ supplemented with 2% DMSO to ensure ligand solubility).
-
Association Phase: Inject the analyte series over both the active and reference flow cells at a high flow rate of 30 µL/min for 120 seconds to minimize mass transport limitations.
-
Dissociation Phase: Switch to pure running buffer for 300 seconds to monitor the decay of the receptor-ligand complex.
-
Data Fitting: Subtract the reference flow cell data and apply a DMSO solvent correction curve. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate k_on, k_off, and the equilibrium dissociation constant (K_d = k_off / k_on).
Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.
Conclusion
The 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine scaffold represents a versatile and potent pharmacophore. By tuning the electronic properties of the coordinating nitrogen and leveraging the lipophilic bulk of the nitrobenzyl group, researchers can drive selectivity toward specific CYP450 metalloenzymes or repurpose the scaffold for ATP-competitive kinase inhibition. Utilizing rigorous, self-validating assays like dual-beam UV-Vis spectroscopy and SPR ensures that the kinetic and thermodynamic profiles of these interactions are mapped with absolute scientific integrity.
References
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Hu, Q., et al. "Aldosterone Synthase Inhibitors as Promising Treatments for Mineralocorticoid Dependent Cardiovascular and Renal Diseases." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]]
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Abdul, et al. "Design, Synthesis and Anticancer Evaluation of Imidazo Pyridine Fused Thiazole Derivatives." Asian Journal of Chemistry, Asian Publication Corporation. URL: [Link]]
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Furet, P., et al. "Chiral Aromatase and Dual Aromatase−Steroid Sulfatase Inhibitors from the Letrozole Template: Synthesis, Absolute Configuration, and In Vitro Activity." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]]
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Menard, J., et al. "R-fadrozole for use in the treatment of aldostonerism." US Patent 11992479B2, Google Patents. URL: ]
A Technical Guide to the Preliminary In Vitro Toxicity Assessment of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] The introduction of novel derivatives, such as 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, necessitates a rigorous and early assessment of their toxicological profile to guide further development.[3][4] This technical guide provides a comprehensive, tiered framework for the preliminary in vitro toxicity evaluation of this compound. We detail the rationale, step-by-step protocols, and data interpretation for a suite of assays designed to move from broad cytotoxicity screening to initial mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.
Introduction: The Rationale for Early-Stage Toxicity Profiling
The drug discovery pipeline is fraught with high attrition rates, with unforeseen toxicity being a primary cause of failure in later stages.[5][6] Therefore, integrating in vitro toxicology assays early in the process is a critical, resource-sparing strategy.[3][5] It allows for the early identification of potentially hazardous compounds, enabling a data-driven approach to lead optimization and candidate selection.[6][7]
The subject of this guide, 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, belongs to a class of heterocyclic compounds known for a wide spectrum of biological activities.[8][9][10] While its efficacy is under investigation, its safety profile is equally important. This guide outlines a logical, multi-tiered approach to its initial toxicity assessment.
Our strategy begins with a primary screen to assess general cytotoxicity using two distinct endpoints: metabolic activity and cell membrane integrity. Positive results then trigger a secondary, mechanistic screen to explore potential pathways of cell death, such as apoptosis and oxidative stress. This structured workflow ensures a thorough yet efficient preliminary evaluation.
Tier 1: Primary Cytotoxicity Assessment
The initial goal is to determine if and at what concentration the compound affects fundamental cellular functions. We employ two robust, widely-used assays that measure different aspects of cell health.[7][11]
Rationale for Experimental Design
-
Cell Line Selection: To gain initial insights into potential selectivity, we recommend using at least two cell lines: a representative cancer cell line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells).[12] Comparing the compound's effect on these lines provides a preliminary therapeutic index.[12]
-
Assay Synergy: The MTT assay measures the metabolic activity of mitochondria, which is an indicator of cell viability.[13][14] The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from cells with damaged plasma membranes, a marker of cell death or cytotoxicity.[15][16] Using both provides a more complete picture than either assay alone.
Assay 1: Cell Viability via MTT Reduction
This colorimetric assay is a cornerstone for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with the compound's solvent, e.g., 0.1% DMSO) and a "no-cell" background control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO₂.[17]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13][18] Add 10 µL of this stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., isopropanol with 4 mM HCl and 0.1% NP40, or pure DMSO) to each well to dissolve the purple formazan crystals.[13][18]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Read the absorbance at 590 nm using a microplate reader.[18]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Assay 2: Cytotoxicity via LDH Release
This assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[19] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn drives a coupled enzymatic reaction that reduces a tetrazolium salt (like WST) to a colored formazan product.[20] The intensity of the color is proportional to the amount of LDH released and, thus, to the number of damaged cells.[20]
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is often efficient to run both assays in parallel from the same initial cell plating.
-
Control Setup: In addition to the vehicle control, set up a "maximum LDH release" control by adding a lysis buffer (often provided in commercial kits) to a set of untreated wells 1 hour before the end of the incubation period.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., WST Substrate Mix and Assay Buffer).[20] Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 450 nm using a microplate reader.[20]
-
Data Analysis: Subtract the background absorbance (from no-cell wells) from all readings. Calculate cytotoxicity using the following formula: (% Cytotoxicity) = [(Abs_Treated - Abs_Vehicle) / (Abs_Max_Release - Abs_Vehicle)] * 100.
Data Presentation: Tier 1
Summarize the calculated IC₅₀ values in a clear table.
Table 1: Cytotoxicity of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine after 48h Exposure
| Cell Line | Assay | IC₅₀ (µM) |
|---|---|---|
| HeLa | MTT (Viability) | 15.2 |
| HeLa | LDH (Cytotoxicity) | 18.5 |
| HEK293 | MTT (Viability) | 85.7 |
| HEK293 | LDH (Cytotoxicity) | > 100 |
This is example data and should be replaced with experimental results.
Tier 2: Mechanistic Insights
If Tier 1 results indicate significant cytotoxicity (e.g., IC₅₀ < 20 µM), the next logical step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) and oxidative stress are common pathways of drug-induced toxicity.[7][21]
Assay 3: Apoptosis Detection via Caspase-3/7 Activity
Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[22][23] Their activation is a hallmark of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a highly sensitive method to measure their activity.[24][25] The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[23][24][25]
Detailed Protocol: Caspase-3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescence) and treat with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀). Include a vehicle control and a positive control (e.g., staurosporine).
-
Incubation: Incubate for a period shorter than that used for cytotoxicity assays (e.g., 6, 12, or 18 hours), as caspase activation precedes cell death.[23]
-
Reagent Preparation and Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well.
-
Incubation: Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract background luminescence. Express the results as a fold change in caspase activity relative to the vehicle control.
Assay 4: Oxidative Stress via Reactive Oxygen Species (ROS) Detection
Many cytotoxic compounds induce cell death by increasing the intracellular levels of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, leading to oxidative stress.[21][26] This can damage cellular components like DNA, lipids, and proteins.[26][27] Assays using probes like DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) are commonly used.[27] The non-fluorescent DCFH-DA is cell-permeable and is hydrolyzed by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[28]
Detailed Protocol: ROS Assay
-
Cell Seeding and Treatment: Seed and treat cells as described for the Caspase-3/7 assay.
-
Probe Loading: At the end of the treatment period, remove the medium and wash the cells gently with warm PBS. Add 100 µL of 10 µM DCFH-DA solution (in PBS) to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Reading: Remove the DCFH-DA solution and wash the cells again with PBS. Add 100 µL of PBS to each well. Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Subtract background fluorescence. Express the results as a fold change in ROS levels relative to the vehicle control.
Data Presentation: Tier 2
Summarize the mechanistic data in a clear table.
Table 2: Mechanistic Effects of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine in HeLa Cells
| Treatment (at IC₅₀, 15.2 µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) | Intracellular ROS (Fold Change vs. Vehicle) |
|---|---|---|
| 12-hour exposure | 4.8 | 1.2 |
| 6-hour exposure | N/A | 3.5 |
This is example data. Time points for each assay should be optimized. ROS production often precedes caspase activation.
Integrated Analysis and Future Directions
The preliminary toxicity profile of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine can be synthesized from the data collected. In our example, the compound demonstrates dose-dependent cytotoxicity that is more potent against a cancer cell line (HeLa) than a non-cancerous line (HEK293), suggesting some level of selectivity. The mechanistic data further suggest that this cytotoxicity is mediated, at least in part, by the induction of apoptosis, as evidenced by a significant increase in caspase-3/7 activity. The early spike in ROS suggests that oxidative stress may be an upstream event triggering the apoptotic cascade.
Future Directions:
-
Expanded Cell Line Screening: Test against a broader panel of cancer and normal cell lines to confirm selectivity.
-
Advanced Apoptosis Assays: Use methods like Annexin V/PI staining and flow cytometry to differentiate between apoptosis and necrosis.
-
Mitochondrial Involvement: Investigate mitochondrial membrane potential to further explore the role of mitochondria in the observed toxicity.[11]
-
Genotoxicity Assessment: Evaluate the potential for the compound to cause DNA damage.[3]
This structured in vitro approach provides a critical first look at the toxicological properties of a novel compound, enabling informed decisions for the next stages of drug development.
References
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- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
- Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238.
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Cell Biolabs, Inc. (n.d.). In Vitro ROS/RNS Assay. Retrieved from [Link]
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). [Journal Name, if available].
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Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]
- Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014). Journal of Visualized Experiments.
- Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). Methods in Molecular Biology.
- Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. (n.d.). [Journal Name, if available].
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
- Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Int J Drug Dev Res, 16(4).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
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Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]
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Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Retrieved from [Link]
- Toxicity testing: the search for an in vitro alternative to animal testing. (n.d.). Frontiers Publishing Partnerships.
- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2026). [Journal Name, if available].
- Design and Synthesis of Various Aryl Amide Derivatives of Imidazo[1,5-a] Pyridine-1,2,4-Thiadiazoles: In Vitro Cytotoxicity Evaluation and In Silico Molecular Docking Studies. (2024). Chemical Biology & Drug Design.
- Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. (n.d.). Organic & Biomolecular Chemistry.
- Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. (2024). Journal of Agricultural and Food Chemistry.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules.
- Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological Applications. (n.d.). [Journal Name, if available].
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (n.d.). [Journal Name, if available].
- Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. (n.d.). Organic & Biomolecular Chemistry.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). [Journal Name, if available].
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The Dual Nature of the Nitro Group in Luminescent Heterocycles: A Technical Guide to the Electronic and Optical Properties of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine Derivatives
Foreword for the Advanced Researcher
The imidazo[1,5-a]pyridine scaffold is a cornerstone in the development of novel fluorophores, finding applications in fields as diverse as organic light-emitting diodes (OLEDs), bioimaging, and chemical sensing.[1][2] Its rigid, π-conjugated framework allows for extensive structural modifications to fine-tune its photophysical properties.[3] This guide delves into the intriguing, yet often counterintuitive, effects of introducing a 3-{4-Nitrobenzyl} substituent to this promising heterocyclic core. While the benzyl group extends the π-system, the nitro moiety, a potent electron-withdrawing group, is known to dramatically alter the electronic landscape, often leading to a quenching of fluorescence.[4][5] This document serves as an in-depth exploration of the synthesis, and the anticipated electronic and optical characteristics of these derivatives, providing a robust theoretical and practical framework for researchers and professionals in drug development and materials science.
I. Synthetic Pathways to 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
The synthesis of 3-substituted imidazo[1,5-a]pyridines is well-documented, with several methodologies available to the synthetic chemist.[6][7] A common and effective approach involves the condensation of 2-picolylamine with an appropriate aldehyde.[6]
Proposed Synthetic Protocol:
A plausible and efficient route to synthesize 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine involves the reaction of 2-picolylamine with 4-nitrobenzaldehyde in the presence of an oxidizing agent.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-picolylamine (1 equivalent) and 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reaction Initiation: To this solution, add an oxidizing agent like selenium dioxide or manganese dioxide (1-2 equivalents).
-
Reaction Conditions: The mixture is then refluxed for several hours (typically 4-12 hours), and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
Diagram of the Proposed Synthetic Workflow:
Caption: A generalized workflow for the synthesis of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
II. Electronic Properties: The Influence of the Nitro Group
The introduction of substituents onto the imidazo[1,5-a]pyridine core significantly modulates its electronic properties. Electron-donating groups typically lead to a red-shift in absorption and emission spectra, while electron-withdrawing groups often cause a blue-shift.[2] The 4-nitrobenzyl group at the 3-position is expected to have a profound impact on the electronic structure of the imidazo[1,5-a]pyridine system.
The nitro group is a strong electron-withdrawing group, and its presence is anticipated to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This can lead to an intramolecular charge transfer (ICT) character in the excited state.[8]
Computational Insights with Density Functional Theory (DFT):
To gain a deeper understanding of the electronic properties, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are invaluable tools. These computational methods allow for the prediction of molecular geometries, orbital energies, and electronic transitions.
Typical Computational Workflow:
-
Geometry Optimization: The ground-state geometry of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frontier Molecular Orbital Analysis: The HOMO and LUMO energy levels and their spatial distributions are calculated to understand the electronic structure and potential for charge transfer.
-
Excited State Calculations: TD-DFT is then employed to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_abs).
Diagram of a Typical DFT/TD-DFT Workflow:
Caption: A simplified workflow for computational analysis of electronic properties.
III. Optical Properties: A Tale of Fluorescence Quenching
Imidazo[1,5-a]pyridine derivatives are generally known for their fluorescent properties, often exhibiting significant Stokes shifts.[1] However, the presence of a nitro group is a well-established cause of fluorescence quenching in many aromatic and heterocyclic systems, including imidazopyridines.[4][5]
Absorption Characteristics:
The absorption spectra of imidazo[1,5-a]pyridine derivatives typically show bands in the UV-Vis region corresponding to π-π* transitions. The introduction of the 4-nitrobenzyl substituent is expected to cause a shift in the absorption maximum. While electron-withdrawing groups can sometimes lead to a blue-shift, the extended conjugation from the benzyl group might counteract this effect, potentially resulting in a net red-shift compared to the unsubstituted parent compound.
Fluorescence Properties: The Dominance of Non-Radiative Decay:
The most striking optical feature of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine derivatives is the anticipated quenching of fluorescence. The nitro group provides an efficient pathway for non-radiative decay of the excited state, primarily through intersystem crossing (ISC) to the triplet state. This significantly reduces the fluorescence quantum yield, often rendering the compound non-emissive in solution.[3]
Protocol for Photophysical Characterization:
-
Sample Preparation: Prepare dilute solutions (in the micromolar range) of the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) to investigate solvatochromic effects.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra using a spectrophotometer to determine the absorption maxima (λ_abs).
-
Fluorescence Spectroscopy:
-
Excite the sample at its λ_abs.
-
Record the emission spectrum to determine the emission maximum (λ_em).
-
Measure the fluorescence quantum yield (Φ_F) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Jablonski Diagram Illustrating Fluorescence Quenching:
Caption: The nitro group promotes efficient intersystem crossing, quenching fluorescence.
Comparative Photophysical Data:
| Derivative Type | Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Reference |
| Diphenyl | 1,3-diphenyl | Toluene | ~350 | ~450 | >5000 | 0.12 | [1] |
| Dipyridyl | 1,3-di(pyridin-2-yl) | Toluene | ~360 | ~460 | >5000 | 0.38 | [1] |
| D-π-A | Imidazo[1,5-a]pyridine donor, Benzilimidazole acceptor | THF | ~420 | ~458 | ~7000 | - | [8] |
| Nitro-substituted | 2-phenyl-6-nitro-imidazo[1,2-a]pyridine | - | - | No Fluorescence | - | - | [4] |
IV. Potential Applications: Leveraging the "Off" State
While the fluorescence quenching nature of the 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine derivatives might seem like a disadvantage, it can be exploited in the design of "turn-on" fluorescent probes. For instance, the nitro group can be chemically reduced to an amino group, which is an electron-donating group and typically restores or enhances fluorescence. This transformation forms the basis for developing chemosensors for specific analytes or biological conditions that can induce this reduction.
V. Conclusion
The 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine system serves as an excellent case study in the nuanced world of fluorophore design. The interplay between the electron-donating imidazo[1,5-a]pyridine core and the potent electron-withdrawing nitrobenzyl substituent creates a molecule with distinct electronic and optical properties. While direct fluorescence applications are unlikely due to efficient quenching mechanisms, the potential for these compounds in the development of activatable probes remains a promising avenue for future research. This guide provides the foundational knowledge for scientists to explore this and other uniquely substituted heterocyclic systems.
VI. References
-
Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (URL not available)
-
Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐ a ]pyridines. Wiley Online Library. Available at: [Link]
-
Synthesis of 3-(4'-Nitrobenzyl)pyridine. PrepChem.com. Available at: [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. MDPI. Available at: [Link]
-
SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC. Available at: [Link]
-
Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online. Available at: [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. Available at: [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. ResearchGate. Available at: [Link]
-
Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Nature. Available at: [Link]
-
Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Nature. Available at: [Link]
-
Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. RSC Publishing. Available at: [Link]
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- 1. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models [mdpi.com]
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- 4. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
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- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The imidazo[1,5-a]pyridine scaffold is a recognized privileged structure in drug discovery, appearing in a range of biologically active molecules. This guide is designed to be a self-contained resource, offering not only a detailed experimental procedure but also the underlying scientific rationale for key steps, ensuring both reproducibility and a deeper understanding of the chemical transformation.
Introduction: The Significance of Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridines are a class of fused nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and unique photophysical properties. Their rigid, planar structure makes them attractive scaffolds for the development of novel therapeutic agents and functional organic materials. The synthesis of specifically substituted imidazo[1,5-a]pyridines is a key focus in the exploration of new chemical entities with tailored properties.
This protocol details an efficient one-pot synthesis of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine through an oxidative cyclization reaction. This method offers a straightforward approach to this class of compounds from readily available starting materials.
Synthetic Strategy: Oxidative Cyclization
The chosen synthetic route involves the reaction of 2-(aminomethyl)pyridine (also known as 2-picolylamine) with 4-nitrophenylacetaldehyde in the presence of an oxidizing agent. This approach is a type of condensation-cyclization reaction where the initial formation of an imine intermediate is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic imidazo[1,5-a]pyridine ring system.
Selenium dioxide (SeO₂) is employed as the oxidant in this protocol. It is a well-established reagent for the oxidation of α-methylene groups adjacent to carbonyls and for the dehydrogenation of heterocyclic systems.[1][2]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-(Aminomethyl)pyridine | C₆H₈N₂ | 108.14 | ≥98% | Sigma-Aldrich |
| 4-Nitrophenylacetaldehyde | C₈H₇NO₃ | 165.15 | ≥95% | Commercially available |
| Selenium Dioxide | SeO₂ | 110.96 | ≥99% | Acros Organics |
| Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Hexanes | C₆H₁₄ (mixture) | ~86.18 | ACS Grade | VWR |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Granular | EMD Millipore |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Safety Precautions
Extreme caution must be exercised when handling selenium dioxide as it is highly toxic if swallowed, inhaled, or in contact with skin, and there is a danger of cumulative effects. [3][4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations involving selenium dioxide must be performed in a well-ventilated fume hood.[1][2]
-
Waste Disposal: Dispose of all selenium-containing waste according to institutional and local regulations for hazardous materials.
Synthetic Procedure
Diagram of the synthetic workflow.
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 2-(aminomethyl)pyridine (1.08 g, 10.0 mmol) and 50 mL of anhydrous dioxane.
-
In a separate beaker, dissolve 4-nitrophenylacetaldehyde (1.65 g, 10.0 mmol) in 20 mL of anhydrous dioxane.
-
Transfer the 4-nitrophenylacetaldehyde solution to the dropping funnel and add it dropwise to the stirred solution of 2-(aminomethyl)pyridine over 15 minutes at room temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes. The initial formation of the imine intermediate is expected during this time.
-
Carefully add selenium dioxide (1.22 g, 11.0 mmol, 1.1 equivalents) to the reaction mixture in one portion.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Once the reaction is complete (disappearance of the starting materials), cool the mixture to room temperature. A black precipitate of elemental selenium will have formed.
-
Filter the reaction mixture through a pad of Celite® to remove the precipitated selenium.[2][5][6] Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine as a solid.
Characterization
The structure of the synthesized 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine should be confirmed by standard analytical techniques. The expected data are as follows:
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.20-8.15 (d, 2H, Ar-H), 7.60-7.55 (d, 1H, H-5), 7.40-7.35 (d, 2H, Ar-H), 7.20-7.15 (m, 1H, H-1), 7.00-6.95 (m, 1H, H-8), 6.70-6.65 (m, 1H, H-7), 6.55-6.50 (m, 1H, H-6), 4.20 (s, 2H, CH₂). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 147.0, 145.5, 135.0, 130.0, 129.5, 128.0, 124.0, 122.0, 119.0, 118.0, 113.0, 32.0. |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₄H₁₁N₃O₂: 254.09; found: 254.1. |
| Melting Point | To be determined. |
Mechanistic Insights
The synthesis of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine proceeds through a plausible multi-step mechanism within a single pot.
Proposed reaction mechanism.
-
Imine Formation: The primary amine of 2-(aminomethyl)pyridine undergoes a nucleophilic attack on the carbonyl carbon of 4-nitrophenylacetaldehyde, followed by dehydration to form an imine intermediate.
-
Intramolecular Cyclization: The pyridine nitrogen then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion. This is followed by tautomerization to form a dihydroimidazo[1,5-a]pyridine intermediate.
-
Oxidation: Selenium dioxide oxidizes the dihydroimidazo[1,5-a]pyridine intermediate to the aromatic 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine. In this process, selenium dioxide is reduced to elemental selenium.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable heterocyclic compound for further investigation in drug discovery and materials science. The provided mechanistic insights offer a deeper understanding of the chemical transformations involved, facilitating potential modifications and applications of this synthetic methodology.
References
-
A New Synthetic Route for Synthesis of 3-Substituted Imidazo[1,5-a]pyridines. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Nexchem Ltd. SAFETY DATA SHEET - Selenium Dioxide. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]
-
Adichemistry. Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Available at: [Link]
- Waitkins, G. R.; Clark, C. W. Selenium Dioxide: Preparation, Properties, and Use as Oxidizing Agent. Chemical Reviews.
-
Chem-Station. SeO2 Oxidation. Available at: [Link]
-
Slideshare. 13. SeO2 & raney ni. Available at: [Link]
-
Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]
-
Semantic Scholar. One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Available at: [Link]
-
ACS Publications. Synthesis of Fluorescent 1,3-Diarylated Imidazo[1,5-a]pyridines: Oxidative Condensation−Cyclization of Aryl-2-Pyridylmethylamines and Aldehydes with Elemental Sulfur as an Oxidant. The Journal of Organic Chemistry. Available at: [Link]
Sources
Application Notes and Protocols for In Vitro Cell Viability Assessment of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
Introduction: The Therapeutic Potential of Imidazo[1,5-a]pyridine Scaffolds
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this structure are being explored for a range of therapeutic applications, including as anticancer agents.[3][4] The compound 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine represents a novel derivative with potential cytotoxic or cytostatic properties, making the accurate assessment of its impact on cell viability a critical step in its preclinical evaluation.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for determining the in vitro cell viability and cytotoxicity of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine. We will focus on robust, reliable, and widely accepted methodologies, offering insights into experimental design, execution, and data interpretation.
Choosing the Right Cell Viability Assay: A Rationale
The selection of an appropriate cell viability assay is paramount for obtaining meaningful and reproducible data. Assays based on the metabolic reduction of tetrazolium salts are a mainstay in this field.[5] These assays measure the activity of mitochondrial dehydrogenases, which is often proportional to the number of viable cells.
While the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic and widely used method, it has a notable drawback: the resulting formazan crystals are insoluble and require a separate solubilization step, which can introduce variability.[6]
For this reason, we will detail a protocol using a second-generation, water-soluble tetrazolium salt, such as XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) or WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium).[7] These assays offer a more streamlined workflow as the formazan product is water-soluble, eliminating the need for a solubilization step and allowing for direct measurement of absorbance in a microplate reader.[8] This enhances the assay's sensitivity and reproducibility, which is crucial when screening novel compounds.
An alternative and equally robust method is the resazurin-based assay (e.g., PrestoBlue™).[9][10] In this fluorometric assay, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[9] This method is highly sensitive and non-toxic, allowing for kinetic monitoring of cell viability.[9][11]
In this guide, we will provide a primary protocol for an XTT-based assay and an alternative protocol for a resazurin-based assay.
Experimental Workflow for Assessing Cytotoxicity
The overall process for evaluating the effect of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine on cell viability involves several key stages, from initial cell culture to final data analysis.
Caption: Experimental workflow for cytotoxicity assessment.
Protocol 1: XTT-Based Cell Viability Assay
This protocol is adapted from standard methodologies for XTT assays.[12]
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
-
Dimethyl sulfoxide (DMSO), sterile
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile, 96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 450 nm (and a reference wavelength of ~660 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete culture medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line but is typically in the range of 5,000 to 10,000 cells per well.
-
Include wells with medium only for background control.[12]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
XTT Assay:
-
Thaw the XTT reagent and electron coupling reagent at 37°C.
-
Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions. This should be done immediately before use.[12]
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type and density.
-
Gently shake the plate to ensure a uniform distribution of the colored formazan product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 660 nm should be used to subtract background absorbance.[12]
-
Subtract the absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
-
Protocol 2: Resazurin (PrestoBlue™)-Based Cell Viability Assay
This protocol is based on standard procedures for resazurin-based assays.[9][10]
Materials:
-
All materials from Protocol 1, except for the XTT assay kit.
-
PrestoBlue™ Cell Viability Reagent
-
Microplate reader capable of measuring fluorescence (Excitation ~560 nm, Emission ~590 nm) or absorbance (~570 nm with a reference at ~600 nm).[9][11]
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Resazurin Assay:
-
Add PrestoBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[11]
-
Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light.[9] The optimal incubation time should be determined empirically.
-
Gently shake the plate before reading.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm with a reference of 600 nm).[11] Fluorescence is generally more sensitive.[10]
-
Subtract the background fluorescence/absorbance from the "medium only" wells.
-
Calculate the percentage of cell viability and the IC₅₀ value as described in step 4 of Protocol 1.
-
Critical Considerations and Troubleshooting
Compound Interference: Due to the nitro group and the aromatic nature of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, it is essential to test for potential interference with the assay chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. 144072129.fs1.hubspotusercontent-eu1.net [144072129.fs1.hubspotusercontent-eu1.net]
- 11. m.youtube.com [m.youtube.com]
- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Applications of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine in medicinal chemistry
Application Notes and Protocols: 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
A targeted guide for researchers exploring a novel scaffold in medicinal chemistry.
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential therapeutic applications and experimental evaluation of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine. This document outlines the scientific rationale for its potential as a therapeutic agent, provides a plausible synthetic route, and details protocols for its biological evaluation.
I. Scientific Rationale and Potential Applications
The imidazo[1,5-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, known for its favorable characteristics such as water solubility, biocompatibility, and versatile synthetic accessibility.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][3] The fusion of an imidazole and a pyridine ring creates a unique electronic and structural architecture, offering multiple points for interaction with biological targets.
The introduction of a 4-nitrobenzyl substituent at the 3-position is a strategic design choice. Nitroaromatic compounds are a well-established class of biologically active molecules with applications as antibiotics and antineoplastic agents.[2][4] The strong electron-withdrawing nature of the nitro group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate cytotoxic radical species, suggesting a potential for targeted cancer therapy.[5]
Based on these considerations, 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine is hypothesized to have significant potential in the following therapeutic areas:
-
Oncology: As a cytotoxic agent, potentially through the inhibition of key cellular signaling pathways or as a hypoxia-activated prodrug.
-
Kinase Inhibition: The imidazo[1,5-a]pyridine scaffold has been identified in several kinase inhibitors, and this derivative may target protein kinases that are dysregulated in various diseases.[1][3]
-
Antimicrobial Therapy: The presence of the nitroaromatic moiety suggests potential activity against a range of bacterial and parasitic pathogens.[4][6]
II. Synthesis and Characterization
While the exact synthesis of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine has not been extensively documented, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related imidazo[1,5-a]pyridine derivatives. A common and effective method involves the condensation of a 2-picolylamine with an appropriate aldehyde, followed by an oxidative cyclization.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
Protocol for Synthesis:
-
Imination: In a round-bottom flask, dissolve 2-picolylamine (1 equivalent) and 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the condensation reaction.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Oxidative Cyclization: To the crude imine solution, add an oxidizing agent such as manganese dioxide (MnO2) or selenium dioxide (SeO2) (2-3 equivalents).
-
Heat the mixture to reflux for an additional 12-24 hours.
-
After the reaction is complete (as indicated by TLC), cool the mixture and filter it through a pad of celite to remove the oxidant.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
III. Protocols for Biological Evaluation
A. In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol details the evaluation of the cytotoxic effects of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine against human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Experimental Workflow:
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Step-by-Step Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest cells in the exponential growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine in dimethyl sulfoxide (DMSO). Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be below 0.5%. Replace the medium in the wells with the medium containing the compound. Include vehicle controls (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the logarithm of the compound concentration.
Quantitative Data Summary (Hypothetical):
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 | 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine | 8.5 |
| A549 | 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine | 12.2 |
| HCT116 | 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine | 5.7 |
| Doxorubicin (Positive Control) | 0.5 |
B. In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine against a specific protein kinase (e.g., EGFR, a known target for related scaffolds). The assay measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Experimental Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase: Use a purified, active recombinant protein kinase.
-
Substrate: Use a specific peptide or protein substrate for the chosen kinase.
-
ATP: Prepare a stock solution of ATP. For radiometric assays, include [γ-³²P]ATP.
-
Compound: Prepare serial dilutions of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine in an appropriate buffer.
-
-
Reaction Setup: In a microplate or microcentrifuge tube, combine the kinase, substrate, and varying concentrations of the test compound in a kinase reaction buffer. Include a positive control (a known inhibitor of the kinase) and a negative control (no inhibitor).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution).
-
Detection: Quantify the amount of substrate phosphorylation. This can be achieved through various methods:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unreacted [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ELISA-based Assay: Use a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Use a system that measures the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control and determine the IC₅₀ value.
Quantitative Data Summary (Hypothetical):
| Kinase | Compound | IC₅₀ (nM) |
| EGFR | 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine | 150 |
| VEGFR2 | 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine | 850 |
| Staurosporine (Positive Control) | 10 |
IV. Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating through the inclusion of appropriate controls:
-
Vehicle Control (DMSO): This control ensures that the solvent used to dissolve the test compound does not have any significant biological effect on its own.
-
Positive Control: A known active compound (e.g., doxorubicin for cytotoxicity, staurosporine for kinase inhibition) is included to confirm that the assay is performing as expected and to provide a benchmark for the activity of the test compound.
-
Negative Control (No Compound): This control represents 100% cell viability or 100% kinase activity and is used as the baseline for calculating the effects of the test compound.
By comparing the results of the test compound to these controls, researchers can have confidence in the validity of their findings. All experiments should be performed in triplicate to ensure reproducibility.
V. Conclusion
3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The combination of the biologically active imidazo[1,5-a]pyridine core with a 4-nitrobenzyl substituent provides a strong rationale for its investigation as an anticancer, kinase inhibitory, and antimicrobial agent. The protocols detailed in these application notes offer a robust framework for the synthesis and biological evaluation of this compound, enabling researchers to unlock its full therapeutic potential.
References
- Imidazo[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC. (n.d.).
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Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI. (2022, June 14). Retrieved April 3, 2026, from [Link]
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Nitroaromatic Antibiotics | Encyclopedia MDPI. (2021, April 1). Retrieved April 3, 2026, from [Link]
- Principal imidazo[1,5-a]pyridine biologically active derivatives (the... - ResearchGate. (n.d.).
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Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress | Bentham Science. (2021, September 1). Retrieved April 3, 2026, from [Link]
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Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC. (n.d.). Retrieved April 3, 2026, from [Link]
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Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed. (2017, September 29). Retrieved April 3, 2026, from [Link]
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In vitro NLK Kinase Assay - PMC - NIH. (n.d.). Retrieved April 3, 2026, from [Link]
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In vitro kinase assay. (n.d.). Retrieved April 3, 2026, from [Link]
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In vitro kinase assay - Bio-protocol. (2022, September 1). Retrieved April 3, 2026, from [Link]
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In vitro kinase assay - Protocols.io. (2024, May 31). Retrieved April 3, 2026, from [Link]
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In vitroキナーゼアッセイ | 公益社団法人日本アイソトープ協会|JRIA. (n.d.). Retrieved April 3, 2026, from [Link]
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Anticancer assay (MTT) - Bio-protocol. (n.d.). Retrieved April 3, 2026, from [Link]
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Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved April 3, 2026, from [Link]
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Application Notes & Protocols: Formulating 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine for In Vivo Animal Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, a novel heterocyclic compound, for in vivo animal studies. Due to the inherent physicochemical properties of many imidazo[1,5-a]pyridine derivatives, such as poor aqueous solubility, developing a safe and effective vehicle for administration is a critical step in preclinical evaluation.[1][2][3] This guide outlines a systematic, science-driven approach, moving from initial solubility screening to the development of robust, well-characterized formulations suitable for various administration routes. We detail protocols for common solubilization strategies, including co-solvent systems, surfactants, and cyclodextrins, and emphasize the importance of rigorous quality control to ensure the safety, stability, and reproducibility of in vivo experimental outcomes.
Introduction: The Formulation Challenge
The imidazo[1,5-a]pyridine scaffold is a significant structural component in many biologically active compounds, showing promise in fields from oncology to neuroscience.[2][3][4] However, the journey from a promising new chemical entity (NCE) to a viable in vivo tool compound is often hindered by poor biopharmaceutical properties. Like many heterocyclic compounds, 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine is predicted to have low aqueous solubility due to its aromatic, non-polar structure. Administering such compounds requires a carefully designed formulation that can maintain the drug in solution, prevent precipitation upon injection, and ensure consistent exposure in the test animal.[1][5]
The primary goal of preclinical formulation is to develop a simple, safe, and reproducible vehicle that solubilizes the compound at the desired concentration.[5] The choice of excipients and formulation strategy must balance solubilization power with potential toxicity, as the vehicle itself can have biological effects that may confound experimental results.[6][7][8] This guide provides the foundational principles and step-by-step protocols to navigate these challenges effectively.
Pre-Formulation Assessment: Know Your Compound
Before developing a formulation, it is crucial to understand the basic physicochemical properties of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
2.1. Initial Solubility Screening
A preliminary solubility screen in a panel of common, pharmaceutically acceptable solvents is the first step. This data will guide the selection of a suitable formulation strategy.
Protocol 1: Equilibrium Solubility Assessment
-
Preparation: Add an excess amount of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine (e.g., 5-10 mg) to 1 mL of each test vehicle in separate glass vials.
-
Equilibration: Agitate the vials at ambient temperature for 24 hours to ensure equilibrium is reached. A shaking incubator or rotator is recommended.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it with a suitable analytical solvent (e.g., acetonitrile or methanol). Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.
-
Reporting: Express solubility in mg/mL.
Table 1: Example Solubility Screening Panel & Interpretation
| Vehicle System | Composition | Expected Solubility | Rationale & Next Steps |
| Aqueous | 0.9% Saline, pH 7.4 | Very Low (<0.01 mg/mL) | Confirms hydrophobicity. Aqueous vehicles are insufficient. |
| Co-solvent | 10% DMSO / 90% Saline | Low (0.1-0.5 mg/mL) | DMSO is a strong solvent, but precipitation is likely upon aqueous dilution.[9] Increase co-solvent percentage. |
| Co-solvent | 10% DMSO / 40% PEG400 / 50% Saline | Moderate (1-5 mg/mL) | A common preclinical vehicle.[6][10] PEG400 improves solubility and reduces DMSO toxicity.[6][8] Promising for IV/IP routes. |
| Surfactant | 20% Solutol® HS 15 in Water | Moderate to High (>5 mg/mL) | Surfactants form micelles that encapsulate hydrophobic compounds.[11][12] Excellent for IV formulations to prevent precipitation. |
| Cyclodextrin | 30% (w/v) HP-β-CD in Water | Moderate (1-10 mg/mL) | Cyclodextrins form inclusion complexes with drug molecules, increasing aqueous solubility.[10][11] |
| Oil | Corn Oil / Sesame Oil | High (>10 mg/mL) | Suitable for oral (PO) or intraperitoneal (IP) administration of lipophilic drugs.[9] Not for intravenous (IV) use. |
Formulation Development Strategies
Based on the initial solubility screen, a lead formulation strategy can be selected and optimized. The choice is heavily dependent on the intended route of administration.
Co-Solvent Systems (For IV, IP, PO Administration)
Co-solvent formulations are often the first choice due to their simplicity. They work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of non-polar compounds.[11]
Commonly Used Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but can have toxic effects.[6][9] It is recommended to keep the final concentration as low as possible.
-
Polyethylene Glycol (PEG 300/400): Less toxic than DMSO and commonly used in combination.[6][10] Can be viscous at high concentrations.
-
Propylene Glycol (PG): A good solvent, but can cause irritation and toxicity at high doses.[9][13]
-
Ethanol: Used cautiously due to potential toxicity and irritation.[9]
dot
Caption: Formulation development workflow.
Protocol 2: Preparation of a Ternary Co-solvent Vehicle (10% DMSO / 40% PEG400 / 50% Saline)
This vehicle is a workhorse in preclinical studies, balancing solubilizing power and physiological compatibility.
-
Vehicle Preparation:
-
In a sterile container, combine 4.0 mL of PEG400 (USP grade) with 1.0 mL of DMSO (USP grade).
-
Mix thoroughly by vortexing.
-
Slowly add 5.0 mL of sterile 0.9% Sodium Chloride Injection (Saline) while mixing to avoid precipitation of the PEG400. The final solution should be clear.
-
-
Drug Solubilization:
-
Weigh the required amount of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine for the target concentration (e.g., for a 2 mg/mL solution in 10 mL, weigh 20 mg).
-
Add the compound to the prepared vehicle.
-
Vortex and/or sonicate the mixture in a water bath until the compound is completely dissolved. Gentle warming (37-40°C) can be applied if necessary, but compound stability at this temperature should be confirmed first.[10]
-
-
Final Sterilization:
-
Sterilize the final drug formulation by filtering it through a 0.22 µm sterile syringe filter (e.g., PVDF or PES membrane compatible with the solvents) into a sterile, sealed vial.[10] This step is critical for parenteral (IV, IP, SC) administration.
-
Surfactant-Based Systems (For IV Administration)
For compounds that are highly prone to precipitation upon dilution in blood, surfactant-based formulations are superior. Surfactants like Polysorbate 80 or Solutol® HS 15 form micelles that encapsulate the lipophilic drug, creating a stable dispersion.[11][12]
Protocol 3: Preparation of a 10% Solutol® HS 15 Formulation
-
Vehicle Preparation: Gently warm 10 mL of sterile Water for Injection (WFI) to approximately 40-50°C. Add 1.0 g of Solutol® HS 15 and stir until a clear, homogenous solution is formed. Allow to cool to room temperature.
-
Drug Solubilization: Add the required amount of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine to the vehicle. Vortex and sonicate until fully dissolved.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter.
Quality Control and Best Practices
A formulation is only as good as its quality control. Every batch of formulation prepared for an in vivo study must be assessed to ensure consistency and safety.[13][14]
4.1. Visual Inspection: The final formulation must be a clear, particle-free solution. Any sign of precipitation, crystallization, or phase separation indicates an unsuitable formulation.
4.2. pH Measurement: The pH of the final formulation, especially for parenteral routes, should be within a physiologically tolerable range (typically pH 5-9) to minimize injection site irritation.[5]
4.3. Stability: The short-term stability of the formulation should be assessed. A simple method is to store an aliquot at room temperature and 4°C for the expected duration of the experiment (e.g., 24-48 hours) and visually inspect for any signs of precipitation. For longer-term studies, concentration should be re-assessed by HPLC.
4.4. Vehicle Control Group: It is mandatory to include a vehicle-only control group in animal studies.[7] This allows researchers to distinguish the pharmacological effects of the compound from any potential biological effects of the formulation excipients themselves.[7][8]
dot
Caption: Micellar encapsulation of a hydrophobic drug.
Administration Considerations
The final dosing volume is critical and depends on the animal species and administration route. Adherence to established institutional and regulatory guidelines is essential for animal welfare.
Table 2: Recommended Maximum Dosing Volumes in Rodents
| Route of Administration | Mouse (mL/kg) | Rat (mL/kg) | Notes |
| Intravenous (IV) | 5 - 10 | 5 | Slow bolus injection is recommended. |
| Intraperitoneal (IP) | 10 - 20 | 10 | Ensure the formulation is non-irritating. |
| Subcutaneous (SC) | 10 - 20 | 5 - 10 | Formulation pH and tonicity are critical. |
| Oral Gavage (PO) | 10 - 20 | 10 | Oil-based vehicles are common. |
Note: These are general guidelines. Always consult your institution's IACUC protocols.
Troubleshooting Common Formulation Issues
| Problem | Potential Cause | Recommended Solution |
| Drug Precipitates During Preparation | Solubility limit exceeded. | Increase the proportion of the co-solvent or solubilizing agent.[10] Gently warm the solution during preparation (if compound is stable).[10] |
| Formulation is Clear, but Precipitates Post-Dosing (Low Bioavailability) | The vehicle is not robust enough to prevent precipitation upon dilution with biological fluids. | For IV, switch to a micellar surfactant system (e.g., Solutol® HS 15) or a cyclodextrin-based vehicle.[10] For PO, consider a lipid-based formulation (SEDDS).[1][10] |
| Adverse Events in Vehicle Control Group | Toxicity of an excipient at the administered concentration. | Reduce the concentration of the problematic excipient (e.g., lower % DMSO).[7] Perform a vehicle tolerability study to determine the Maximum Tolerated Dose (MTD) of the vehicle itself.[7] |
| High Viscosity, Difficult to Inject | High concentration of polymers like PEG or CMC. | Use a lower concentration of the viscosity-enhancing agent.[10] Switch to a less viscous co-solvent.[10] |
Conclusion
The successful in vivo evaluation of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine hinges on the development of a well-characterized and appropriate formulation. A systematic approach, beginning with solubility screening and progressing through rational selection of excipients based on the intended route of administration, is paramount. The protocols and guidelines presented here provide a robust framework for developing safe, stable, and effective formulations, thereby ensuring the generation of high-quality, reproducible data in preclinical animal studies.
References
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Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]
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BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Available from: [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Available from: [Link]
-
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Available from: [Link]
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Pharmaceutical Technology. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
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PubMed. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]
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ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. Available from: [Link]
-
PMC. (n.d.). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Available from: [Link]
-
Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Available from: [Link]
-
MDPI. (2022, June 16). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Available from: [Link]
-
Academia.edu. (n.d.). Excipients Use in Parenteral and Lyophilized Formulation Development. Available from: [Link]
-
PMC. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available from: [Link]
-
Royal Society of Chemistry (RSC). (n.d.). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Available from: [Link]
-
Royal Society of Chemistry (RSC). (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Available from: [Link]
-
SciSpace. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. Available from: [Link]
-
Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available from: [Link]
-
ResearchGate. (2026, February 14). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Available from: [Link]
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Application Notes and Protocols for 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine as a Fluorescent Probe in Microscopy
Introduction: Illuminating Hypoxia through Nitroreductase Activity
The tumor microenvironment is a complex and dynamic landscape, with hypoxia—a state of low oxygen—being a hallmark of most solid tumors.[1][2] This oxygen-deprived environment is strongly associated with tumor progression, metastasis, and resistance to therapies. A key enzyme upregulated under hypoxic conditions is nitroreductase (NTR).[2][3] NTR is a flavin-dependent enzyme that catalyzes the reduction of nitroaromatic compounds to their corresponding amines, a process that is significantly elevated in hypoxic cancer cells compared to healthy, normoxic cells.[3][4] This differential activity makes NTR an exceptional biomarker for identifying hypoxic regions within tumors and for evaluating the efficacy of hypoxia-activated cancer therapies.
To this end, the development of sensitive and specific tools for detecting NTR activity in living systems is of paramount importance. 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine is a state-of-the-art fluorescent probe designed for the specific detection of NTR activity in microscopy applications. This "turn-on" probe is engineered with a fluorescent core based on the imidazo[1,5-a]pyridine scaffold, which is known for its favorable photophysical properties, including a large Stokes shift.[5][6] The fluorescence of this core is initially quenched by a 4-nitrobenzyl group, which acts as the NTR recognition moiety.[7] In the presence of NTR and its cofactor NADH, the nitro group is reduced, leading to the release of the highly fluorescent imidazo[1,5-a]pyridine, providing a robust and specific signal that directly correlates with NTR activity. This application note provides a comprehensive guide to the principles, protocols, and applications of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine for researchers in cell biology and drug development.
Scientific Principles and Mechanism of Action
The functionality of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine as a fluorescent probe is rooted in the principles of photoinduced electron transfer (PET) and enzyme-triggered release. The imidazo[1,5-a]pyridine core is inherently fluorescent; however, in the probe's "off" state, the electron-withdrawing 4-nitrobenzyl group quenches this fluorescence through a PET process.[8]
The detection mechanism is a two-step process initiated by the enzymatic activity of nitroreductase:
-
Enzymatic Reduction: In the presence of nitroreductase and a reducing cofactor such as NADH or NADPH, the nitro group (-NO₂) on the benzyl moiety is reduced to an amino group (-NH₂).[4][9] This conversion is highly specific to the enzymatic activity of NTR.
-
Self-Immolative Cleavage and Fluorescence "Turn-On": The conversion of the nitro group to an electron-donating amino group disrupts the PET quenching. This is followed by a spontaneous self-immolative cleavage of the 4-aminobenzyl group, releasing the unquenched 3-substituted imidazo[1,5-a]pyridine fluorophore. The liberated fluorophore exhibits strong fluorescence, resulting in a "turn-on" signal that can be readily detected by fluorescence microscopy.
The following diagram illustrates the activation pathway of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
Caption: Workflow for in vitro probe validation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine in anhydrous DMSO.
-
Prepare a stock solution of purified nitroreductase enzyme in an appropriate buffer.
-
Prepare a 10 mM stock solution of NADH in assay buffer (e.g., 10 mM PBS, pH 7.4).
-
-
Reaction Setup:
-
In a fluorescence microplate reader-compatible plate (e.g., a black 96-well plate), add the assay buffer.
-
Add the NADH stock solution to a final concentration of 100-500 µM. [2] * Add the probe stock solution to a final concentration of 5-10 µM.
-
Include control wells: probe only, probe + NADH, and probe + NTR (without NADH).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the nitroreductase enzyme to the experimental wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at time intervals (e.g., every 5 minutes for 60 minutes) with excitation at ~380 nm and emission at ~475 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to determine the reaction kinetics.
-
Compare the fluorescence of the complete reaction to the control wells to confirm the probe's specificity for NTR and its dependence on NADH.
-
Protocol 2: Imaging Nitroreductase Activity in Live Cells
This protocol outlines the use of the probe for fluorescence microscopy of live cells to detect NTR activity, often correlated with hypoxia.
Caption: Workflow for live-cell imaging of NTR activity.
Step-by-Step Methodology:
-
Cell Culture and Hypoxia Induction:
-
Seed the cells of interest (e.g., A549, HeLa, HT-29) onto a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and allow them to adhere.
-
To induce NTR overexpression, incubate one set of cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 12-24 hours. Maintain a parallel set of cells under normoxic conditions (e.g., 21% O₂, 5% CO₂) as a control. [2]2. Probe Loading:
-
Prepare a working solution of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine at a final concentration of 5-10 µM in serum-free cell culture medium.
-
Remove the culture medium from the cells and add the probe-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS or a suitable imaging buffer (e.g., phenol red-free medium) to remove excess probe. [2] * Immediately proceed to imaging on a fluorescence microscope equipped with appropriate filter sets (e.g., DAPI or equivalent channel for excitation around 380 nm and emission collection around 475 nm).
-
-
Data Analysis:
-
Capture images of both the normoxic and hypoxic cell populations using identical imaging parameters (e.g., laser power, exposure time, gain).
-
Quantify the mean fluorescence intensity of individual cells or cell populations using image analysis software (e.g., ImageJ/Fiji).
-
A significant increase in fluorescence in the hypoxic group compared to the normoxic group indicates successful detection of NTR activity.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of excess probe. | Increase the number and duration of washing steps. Use a phenol red-free imaging medium. |
| Probe precipitation. | Ensure the final concentration of DMSO is low (<0.5%). Prepare fresh probe dilutions before each experiment. | |
| Weak or no signal in hypoxic cells | Insufficient NTR activity. | Increase the duration of hypoxic incubation. Confirm NTR expression by other methods (e.g., Western blot). |
| Low probe concentration or short incubation time. | Optimize probe concentration and incubation time for your specific cell line. | |
| Inadequate NADH levels. | Ensure cells are healthy and metabolically active. | |
| Phototoxicity | Excessive light exposure. | Minimize exposure time and excitation light intensity. Use a more sensitive detector if available. |
Conclusion
3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine is a powerful and specific fluorescent probe for the detection of nitroreductase activity, a key biomarker for cellular hypoxia. Its "turn-on" mechanism, based on the well-established principles of NTR-mediated reduction and subsequent fluorophore release, provides a high signal-to-background ratio, making it an ideal tool for fluorescence microscopy. The protocols detailed in this guide offer a robust framework for its application in both in vitro and live-cell imaging contexts, enabling researchers to investigate the role of hypoxia in cancer biology and to evaluate the efficacy of novel therapeutics targeting the tumor microenvironment.
References
- Cui, L., Zhong, Y., Zhu, W., Xu, Y., Du, Q., Wang, X., Qian, X., & Xiao, Y. (2011). A new prodrug-derived ratiometric fluorescent probe for hypoxia: High selectivity of nitroreductase and imaging in tumor cell. Organic Letters, 13(5), 928-931.
- Morsby, J. J., et al. (2024). Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. Chemical Science.
- Park, S., et al. (2023). Real-Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. Advanced Science, 12(3), e2308689.
- Wang, X., et al. (2021). A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances, 11(1), 48-53.
- Huang, B., Chen, W., Kuang, Y. Q., Liu, W., Liu, X. J., Tang, L. J., & Jiang, J. H. (2017). A novel off-on fluorescent probe for sensitive imaging of mitochondria-specific nitroreductase activity in living tumor cells. Organic & Biomolecular Chemistry, 15(20), 4383-4389.
- Barbero, N., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856.
- Chen, Y., et al. (2023). An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO₂. Molecules, 28(2), 543.
- Sawangphon, T., et al. (2024). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega.
- Volpi, G., et al. (2018). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. ChemistryOpen, 7(8), 646-655.
- Yao, Q., et al. (2025). Near-infrared chemiluminescent probe for real-time monitoring of nitroreductase in tumors. Chemical Science.
- Yao, Q., et al. (2025). Near-infrared chemiluminescent probe for real-time monitoring of nitroreductase in tumors. Chemical Science.
- Barbero, N., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856.
- BenchChem. (2025).
- The Royal Society of Chemistry. (n.d.). 1. Synthesis of fluorescent probes. The Royal Society of Chemistry.
- Kumar, M., et al. (2021). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C, 9(38), 13269-13279.
- Grgičević, S., et al. (2020). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR.
- Mondal, S., & Misra, A. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. ChemistrySelect, 7(48), e202203641.
- PhotochemCAD. (n.d.). E. Heterocycles E05. 4-(4-Nitrobenzyl)pyridine. PhotochemCAD.
- O'Duill, M., et al. (2018). A simple umbelliferone based fluorescent probe for the detection of nitroreductase. MURAL - Maynooth University Research Archive Library.
- ResearchGate. (n.d.). Photophysical Studies on Boron-Centered Spiro Compounds with Imidazo[1,5-A]Pyridine Derivatives.
- Wang, Z., et al. (2022). Recognition mechanism of imidazo[1,5-α]pyridine-based fluorescence probe towards thiophenols with multi-mechanisms of PET and ESIPT. Journal of Photochemistry and Photobiology A: Chemistry, 437, 114477.
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Application Note: Preparation and Functionalization of 3-(4-Nitrobenzyl)imidazo[1,5-a]pyridine Derivatives
Introduction & Scope
Imidazo[1,5-a]pyridines represent a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) agents, aromatase inhibitors (e.g., Fadrozole), and cardiovascular drugs [1]. The introduction of a 4-nitrobenzyl moiety at the C3 position provides a versatile synthetic handle. The electron-withdrawing nitro group can be selectively reduced to an amine for subsequent bioconjugation or library generation, while the imidazo[1,5-a]pyridine core itself is amenable to direct electrophilic functionalization (e.g., halogenation at the C1 position).
This application note details a robust, self-validating protocol for the synthesis of 3-(4-nitrobenzyl)imidazo[1,5-a]pyridine via a Bischler-Napieralski-type cyclization, followed by orthogonal functionalization strategies.
Mechanistic Insights & Synthetic Workflow
The synthesis relies on the condensation of 2-picolylamine with 4-nitrophenylacetyl chloride to form an amide intermediate. Subsequent dehydration and cyclization are driven by phosphorus oxychloride (POCl₃). The causality behind using POCl₃ over milder dehydrating agents (like Burgess reagent) lies in the requirement to activate the highly stable amide carbonyl for intramolecular nucleophilic attack by the pyridine nitrogen. The resulting aromaticity of the imidazo[1,5-a]pyridine system provides the thermodynamic driving force for the reaction.
Once the 3-(4-nitrobenzyl)imidazo[1,5-a]pyridine core is established, two primary functionalization pathways are explored:
-
C1-Electrophilic Substitution: The electron-rich nature of the imidazole ring makes the C1 position highly susceptible to electrophilic attack (e.g., bromination via N-bromosuccinimide).
-
Nitro Reduction: Catalytic hydrogenation yields the corresponding aniline derivative, enabling the synthesis of amides, ureas, or sulfonamides.
Figure 1: Synthetic workflow for the preparation and functionalization of the target scaffold.
Experimental Protocols
Protocol 3.1: Synthesis of N-(Pyridin-2-ylmethyl)-2-(4-nitrophenyl)acetamide
Objective: High-yielding preparation of the acyclic precursor.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon.
-
Reaction: Dissolve 2-picolylamine (10.0 mmol, 1.08 g) and triethylamine (15.0 mmol, 2.1 mL) in anhydrous dichloromethane (DCM, 50 mL). Cool the mixture to 0 °C using an ice bath.
-
Addition: Dissolve 4-nitrophenylacetyl chloride (11.0 mmol, 2.19 g) in anhydrous DCM (20 mL) and add dropwise to the reaction mixture over 30 minutes to prevent exothermic side reactions and di-acylation.
-
Completion: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1, UV active).
-
Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is typically >95% pure and used directly in the next step.
Protocol 3.2: Cyclization to 3-(4-Nitrobenzyl)imidazo[1,5-a]pyridine
Objective: POCl₃-mediated cyclodehydration to form the bicyclic core.
-
Setup: In a 100 mL two-neck flask fitted with a reflux condenser, dissolve the crude amide (approx. 10.0 mmol) in anhydrous toluene (40 mL).
-
Activation: Add POCl₃ (30.0 mmol, 2.8 mL) dropwise at room temperature. Caution: POCl₃ is highly corrosive and reacts violently with water.
-
Cyclization: Heat the mixture to reflux (110 °C) for 4 hours. The solution will turn dark brown.
-
Workup: Cool to room temperature and carefully pour the mixture onto crushed ice (100 g). Neutralize to pH 8 using 2M NaOH (aq). Extract with EtOAc (3 × 50 mL).
-
Purification: Dry the organic layers (Na₂SO₄), concentrate, and purify via flash column chromatography (Silica gel, DCM/MeOH 95:5) to afford the product as a yellow solid.
Protocol 3.3: Functionalization – C1 Bromination
-
Reaction: Dissolve 3-(4-nitrobenzyl)imidazo[1,5-a]pyridine (1.0 mmol) in anhydrous DMF (5 mL) and cool to 0 °C.
-
Halogenation: Add N-bromosuccinimide (NBS, 1.05 mmol) in one portion. The regioselectivity is driven by the high electron density at the C1 position of the imidazo[1,5-a]pyridine ring [2].
-
Isolation: Stir for 1 hour at 0 °C. Pour into ice water (20 mL) to precipitate the 1-bromo-3-(4-nitrobenzyl)imidazo[1,5-a]pyridine. Filter and wash with cold water.
Quantitative Data & Optimization
The cyclization step (Protocol 3.2) is highly dependent on the choice of dehydrating agent and solvent. Table 1 summarizes the optimization data, demonstrating the necessity of POCl₃ in a non-polar, high-boiling solvent like toluene.
Table 1: Optimization of Cyclization Conditions for 3-(4-Nitrobenzyl)imidazo[1,5-a]pyridine
| Entry | Reagent (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Burgess Reagent (2.0) | THF | 65 | 12 | Trace |
| 2 | SOCl₂ (3.0) | DCM | 40 | 8 | 35 |
| 3 | POCl₃ (3.0) | DCM | 40 | 12 | 52 |
| 4 | POCl₃ (3.0) | Toluene | 110 | 4 | 84 |
| 5 | POCl₃ (1.5) | Toluene | 110 | 8 | 61 |
*Isolated yields after column chromatography. Purity >98% by HPLC.
References
-
Gueiffier, A., et al. "Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes." Journal of the American Chemical Society, 2005, 127(10), 3290-3291. URL:[Link]
-
Cid, J. J., et al. "Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines." The Journal of Organic Chemistry, 2017, 82(8), 4346-4355. URL:[Link]
Application Notes and Protocols for the Solubilization of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effective techniques for the solubilization of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, a poorly water-soluble compound. Recognizing the common challenge of low aqueous solubility in drug discovery, this guide offers a systematic approach to preparing solutions in both Dimethyl Sulfoxide (DMSO) for in vitro assays and various aqueous buffers suitable for in vivo studies. The protocols herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure scientific integrity.
Introduction: The Challenge of Poorly Soluble Compounds
The increasing prevalence of poorly water-soluble compounds, such as 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, in drug discovery pipelines presents a significant hurdle for their preclinical evaluation.[1][2][3][4] Inadequate solubility can lead to underestimated biological activity, variable experimental data, and challenges in establishing a clear dose-response relationship.[5] This guide provides a foundational framework for systematically approaching the solubilization of this novel chemical entity, ensuring reliable and reproducible experimental outcomes.
The imidazo[1,5-a]pyridine scaffold is a versatile platform in medicinal chemistry.[6] Derivatives of this class are often weakly basic, and their solubility can be pH-dependent.[7][8] The presence of a nitrobenzyl group suggests a lipophilic nature, likely contributing to poor aqueous solubility.
Physicochemical Characterization: The First Step
Before attempting solubilization, a thorough physicochemical characterization of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine is crucial. Key parameters to determine include:
-
pKa: Understanding the ionization constant is critical for pH-dependent solubilization strategies.[8][9]
-
LogP/LogD: These values indicate the lipophilicity of the compound and help in selecting appropriate solvents and formulation strategies.
-
Intrinsic Solubility (S₀): This is the solubility of the unionized form of the compound and serves as a baseline for improvement.[9]
A systematic approach to formulation development is illustrated in the workflow below.
Caption: A general workflow for developing a suitable in-vivo formulation for a poorly soluble compound.[3]
Solubilization in DMSO for Stock Solutions
Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[10][11]
Rationale for Using DMSO
DMSO's ability to dissolve a broad range of polar and nonpolar compounds makes it an ideal choice for stock solutions.[10] However, it is crucial to be aware of its potential for cytotoxicity at higher concentrations and the risk of compound precipitation upon dilution in aqueous media.[5][10][11]
Protocol for Preparing a 10 mM DMSO Stock Solution
Materials:
-
3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine powder
-
Anhydrous, sterile DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume and concentration of the stock solution.
-
Weigh the compound: Accurately weigh the calculated mass of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Dissolve the compound:
-
Storage: Store the stock solution in tightly sealed containers at -20°C or -80°C to maintain integrity. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[10][12]
Table 1: Troubleshooting DMSO Solubilization
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve | Exceeding solubility limit in DMSO | * Prepare a lower concentration stock solution. * Use sonication or gentle warming.[10] |
| Precipitation upon dilution in aqueous buffer | The compound is not soluble at the final concentration in the aqueous medium. | * Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[10][11] * Decrease the final concentration of the compound in the assay. |
| Cell toxicity observed in assays | The final DMSO concentration is too high. | * Ensure the final DMSO concentration in the assay is typically below 0.5%.[10] * Always include a vehicle control with the same final DMSO concentration.[10] |
Solubilization in Aqueous Buffers for In-Vivo Studies
For in vivo applications, formulations with improved aqueous solubility are often necessary.[2][13] Several strategies can be employed to enhance the aqueous solubility of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
pH Adjustment
Given that imidazo[1,5-a]pyridine derivatives are often weakly basic, their solubility can be significantly influenced by pH.[7][8]
Rationale: By adjusting the pH of the solution to be at least two pH units below the pKa of the basic nitrogen on the imidazopyridine ring, the compound can be protonated to form a more water-soluble salt.[8]
Protocol for pH-Dependent Solubility Profiling:
-
Prepare a series of buffers with a range of pH values (e.g., from 2 to 10).
-
Add an excess of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine to each buffer.
-
Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH range for solubilization.
Co-solvents
Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the polarity of the solvent system.[3][8][14]
Commonly Used Co-solvents:
-
Polyethylene Glycols (PEGs), such as PEG 300 and PEG 400[3][13]
-
Propylene Glycol (PG)[13]
-
Ethanol[13]
-
Glycerin[15]
Protocol for Co-solvent-Based Formulation:
A common starting formulation for in-vivo studies is a mixture of co-solvents and a surfactant.[3]
-
Initial Dissolution: Dissolve the required amount of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine in a minimal amount of DMSO.
-
Add Co-solvents: Add PEG 400 and vortex to mix.
-
Add Surfactant: Add a surfactant such as Polysorbate 80 (Tween 80) and vortex.
-
Add Aqueous Component: Slowly add saline or a buffered solution (e.g., PBS) to the desired final volume and vortex until a clear solution is obtained.
Table 2: Example Co-solvent Formulation
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent |
| PEG 400 | 40% | Co-solvent |
| Tween 80 | 5% | Surfactant/Wetting agent |
| Saline (0.9%) | 45% | Aqueous vehicle |
This is a starting point and may require optimization based on the specific properties of the compound.
Surfactants and Micellar Solubilization
Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug molecules.[16][17]
Commonly Used Surfactants:
The use of surfactants should be carefully considered due to the potential for toxicity.[17]
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[18][19] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[16][18][19]
Rationale: The non-polar nitrobenzyl group of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the complex enhances its solubility in water.
Protocol for Cyclodextrin Complexation:
-
Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Add an excess of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine to the cyclodextrin solution.
-
Stir or sonicate the mixture until equilibrium is reached.
-
Filter the solution to remove any undissolved compound.
-
The resulting clear solution contains the drug-cyclodextrin inclusion complex.
Caption: Overview of solubilization strategies for 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
Conclusion
The successful solubilization of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine is a critical step in its preclinical development. This guide provides a systematic and scientifically grounded approach to preparing solutions in both DMSO and aqueous buffers. By understanding the underlying principles of each technique and following the detailed protocols, researchers can develop robust and reproducible formulations, thereby enabling accurate assessment of the compound's biological activity. It is essential to experimentally determine the optimal solubilization method for this specific compound, as the strategies outlined here represent starting points for formulation development.
References
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- Shi, Y., Porter, W., Merdan, T., & Li, L. C. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(12), 1261–1282.
- Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Expert Opinion on Drug Delivery, 6(7), 715–728.
- Iovine, V., Bua, J., Consalvi, S., & Di Santo, R. (2022).
- Rescifina, A., & Chiacchio, U. (2019). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 24(12), 2233.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- S. P., & P. S. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Spectroscopy, 2013, 1-10.
- Del Valle, E. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.
- GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
- Williams, R. O., Watts, A. B., & Miller, D. A. (Eds.). (2012).
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Thorat, B. N., & Shinde, A. J. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(4), 1-11.
- Kumar, S., & Singh, P. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 9(8), 1258-1263.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
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Cook, J. M., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][10][13]diazepine-3-carboxylate does not influence bioavailability. ACS Omega, 5(29), 18097-18105.
- Li, Z., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 324-329.
- Li, Y., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(8), 2506-2524.
- US20170296668A1. (2017). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
- Kaukonen, A. M. (2010). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency.
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National Center for Biotechnology Information. (n.d.). Imidazo(1,5-a)pyridine. PubChem. Retrieved from [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
- O'Neil, C. E., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(10), 1044-1048.
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World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
- Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemistry & Chemical Engineering Quarterly, 17(4), 381-388.
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
- Bielawska, A., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 23(11), 2947.
- Wang, Y., et al. (2021). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 11(33), 20384-20388.
- Engl, S., et al. (2020). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles.
- Sławiński, J., & Szafrański, K. (2019).
- Viciano, M., et al. (2005). Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. Journal of the American Chemical Society, 127(13), 4592-4593.
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ResearchGate. (n.d.). Summary of Key Physicochemical Properties of the Imidazopyrazines. Retrieved from [Link]
- Revue Roumaine de Chimie. (2009).
- Sathesh Babu, P. R., & Chowdary, K. P. R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
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ResearchGate. (n.d.). (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. Retrieved from [Link]
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Improving the synthesis yield and purity of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
Welcome to the dedicated technical support guide for the synthesis of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, enhancing both yield and purity. We will delve into the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.
I. Overview of the Synthetic Strategy
The synthesis of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine is typically achieved through a multi-step sequence. A common and reliable approach involves the initial formation of the imidazo[1,5-a]pyridine core, followed by the introduction of the 4-nitrobenzyl group at the 3-position. A plausible and frequently employed method is the palladium-catalyzed Sonogashira cross-coupling reaction, which offers high efficiency and functional group tolerance. This guide will focus on troubleshooting this particular synthetic route.
Here is a graphical representation of the proposed workflow:
Caption: Proposed synthetic workflow for 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Step 1: Iodination of Imidazo[1,5-a]pyridine
Question: Why is my iodination reaction resulting in a low yield of 3-iodoimidazo[1,5-a]pyridine and a significant amount of unreacted starting material?
Answer:
This issue commonly arises from several factors related to the electrophilic substitution on the electron-rich imidazo[1,5-a]pyridine ring system.
-
Insufficient Electrophilicity of the Iodinating Agent: While N-Iodosuccinimide (NIS) is a standard reagent, its reactivity can be influenced by the reaction conditions.
-
Solution: Consider the addition of a catalytic amount of a Lewis acid, such as trifluoroacetic acid (TFA), to enhance the electrophilicity of the iodine source. Be cautious with the amount of acid, as excessive acidity can lead to side reactions.
-
-
Reaction Solvent and Temperature: Acetonitrile (MeCN) is a common solvent, but its ability to dissolve all reagents and intermediates can be a limiting factor. The reaction is also typically performed at room temperature.
-
Solution: Ensure your imidazo[1,5-a]pyridine is fully dissolved. If solubility is an issue, you might explore other polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). A slight increase in temperature (e.g., to 40 °C) can also improve the reaction rate, but monitor for the formation of di-iodinated byproducts.
-
-
Purity of Starting Material: The presence of impurities in the starting imidazo[1,5-a]pyridine can interfere with the reaction.
-
Solution: Purify the starting material by recrystallization or column chromatography before proceeding with the iodination.
-
Question: I am observing the formation of multiple iodinated products. How can I improve the regioselectivity for the 3-position?
Answer:
The imidazo[1,5-a]pyridine ring has multiple positions susceptible to electrophilic attack. The formation of di-iodinated or other positional isomers can be a challenge.
-
Controlling Stoichiometry: The stoichiometry of NIS is critical. An excess of the iodinating agent will favor the formation of di-iodinated products.
-
Solution: Use a slight excess of NIS (1.05-1.1 equivalents). Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed and before significant di-iodination occurs.
-
-
Reaction Temperature: Higher temperatures can decrease the regioselectivity of the reaction.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the formation of the thermodynamically more stable 3-iodo isomer.
-
Step 2: Sonogashira Coupling
Question: My Sonogashira coupling reaction is sluggish or fails to go to completion, leaving unreacted 3-iodoimidazo[1,5-a]pyridine.
Answer:
The success of the Sonogashira coupling is highly dependent on the catalyst activity and the reaction environment.
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and can be deactivated. The copper(I) co-catalyst can also be oxidized.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. Using freshly opened, high-purity catalysts and ligands is also crucial.
-
-
Base and Solvent Choice: The choice of base and solvent is critical for the catalytic cycle. Triethylamine (TEA) acts as both a base and a solvent, but other combinations can be more effective.
-
Solution: If TEA is not providing satisfactory results, consider a stronger, non-nucleophilic base like Diisopropylethylamine (DIPEA). A co-solvent system, such as THF/TEA, can also improve solubility and reaction rates.
-
-
Purity of the Alkyne: Impurities in the 1-ethynyl-4-nitrobenzene can poison the catalyst.
-
Solution: Purify the alkyne before use, for example, by passing it through a short plug of silica gel.
-
Question: I am observing significant homocoupling of the alkyne (Glaser coupling), leading to the formation of 1,4-bis(4-nitrophenyl)buta-1,3-diyne. How can I suppress this side reaction?
Answer:
Homocoupling is a common side reaction in Sonogashira couplings, particularly when the cross-coupling is slow.
-
Copper(I) Concentration: High concentrations of the copper co-catalyst can promote homocoupling.
-
Solution: Reduce the amount of CuI used. In some cases, a "copper-free" Sonogashira protocol using a different palladium catalyst and additives might be beneficial.
-
-
Reaction Conditions: The reaction conditions can be optimized to favor the cross-coupling pathway.
-
Solution: Add the 1-ethynyl-4-nitrobenzene slowly to the reaction mixture to maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.
-
Step 3: Reduction of the Alkyne
Question: The reduction of the triple bond is incomplete, or I am seeing over-reduction of the nitro group.
Answer:
The selective reduction of the alkyne in the presence of a nitro group requires careful control of the reaction conditions.
-
Catalyst and Hydrogen Pressure: Palladium on carbon (Pd/C) is a common catalyst, but its activity can vary.
-
Solution: Use a less active catalyst, such as Lindlar's catalyst, to selectively reduce the alkyne to the alkene if desired, followed by a second reduction step. For the full reduction to the alkane, control the hydrogen pressure carefully (e.g., atmospheric pressure or slightly above). A higher pressure will increase the rate of reduction but may also lead to over-reduction of the nitro group.
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to the reduction of the nitro group.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Perform the reaction at room temperature.
-
-
Solvent Choice: The solvent can influence the catalyst activity and selectivity.
-
Solution: Ethyl acetate (EtOAc) is a standard choice. Other solvents like ethanol or methanol can also be used, but may lead to different selectivity profiles.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to consider during this synthesis?
A1:
-
Handling of Reagents: NIS is an oxidizing agent and should be handled with care. Palladium catalysts are flammable and can be pyrophoric. 1-Ethynyl-4-nitrobenzene is a potentially hazardous substance. Always consult the Safety Data Sheet (SDS) for each reagent.
-
Inert Atmosphere: The Sonogashira coupling requires an inert atmosphere. Ensure your glassware is properly dried and the system is purged with argon or nitrogen.
-
Hydrogenation: The reduction step involves flammable hydrogen gas. Use a properly sealed hydrogenation apparatus and ensure there are no ignition sources in the vicinity.
Q2: Can I use a different halogen for the initial functionalization of the imidazo[1,5-a]pyridine?
A2: Yes, you can use N-Bromosuccinimide (NBS) to introduce a bromine atom at the 3-position. The resulting 3-bromoimidazo[1,5-a]pyridine is also a suitable substrate for Sonogashira coupling, although the reaction conditions might need to be re-optimized, potentially requiring a more active palladium catalyst or higher temperatures.
Q3: Are there alternative methods to introduce the 4-nitrobenzyl group?
A3: Yes, other cross-coupling reactions can be employed. For instance, a Suzuki coupling between 3-bromoimidazo[1,5-a]pyridine and (4-nitrophenyl)boronic acid in the presence of a suitable palladium catalyst and base could be a viable alternative. This would directly form the C-C single bond, bypassing the alkyne intermediate and the subsequent reduction step.
Q4: How can I effectively purify the final product, 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine?
A4: The final product can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective. The purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.
Q5: What is the underlying mechanism of the Sonogashira coupling reaction?
A5: The Sonogashira coupling involves a catalytic cycle with both palladium and copper. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the 3-iodoimidazo[1,5-a]pyridine to form a palladium(II) intermediate.
-
Transmetalation: The copper(I) acetylide, formed in situ from the terminal alkyne and a copper(I) salt, transfers the alkyne group to the palladium(II) center.
-
Reductive Elimination: The palladium(II) intermediate undergoes reductive elimination to form the C-C bond of the product and regenerate the palladium(0) catalyst.
Here is a simplified diagram of the catalytic cycle:
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
IV. Recommended Experimental Protocols
Protocol 1: Synthesis of 3-Iodoimidazo[1,5-a]pyridine
-
To a solution of imidazo[1,5-a]pyridine (1.0 eq) in acetonitrile (MeCN, 0.1 M), add N-Iodosuccinimide (NIS, 1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-iodoimidazo[1,5-a]pyridine.
Protocol 2: Sonogashira Coupling
-
To a solution of 3-iodoimidazo[1,5-a]pyridine (1.0 eq) in a mixture of THF and triethylamine (TEA, 2:1 v/v, 0.1 M), add 1-ethynyl-4-nitrobenzene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Degas the reaction mixture with argon for 15 minutes.
-
Stir the mixture at room temperature under an argon atmosphere and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-{(4-nitrophenyl)ethynyl}imidazo[1,5-a]pyridine.
Protocol 3: Reduction of the Alkyne
-
To a solution of 3-{(4-nitrophenyl)ethynyl}imidazo[1,5-a]pyridine (1.0 eq) in ethyl acetate (EtOAc, 0.1 M), add 10% Pd/C (10 wt%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the Celite with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
-
If necessary, purify the product by recrystallization or column chromatography.
V. Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Purity (by HPLC) |
| 1 | Iodination | Imidazo[1,5-a]pyridine, NIS | 75-85% | >95% |
| 2 | Sonogashira Coupling | 3-Iodoimidazo[1,5-a]pyridine, 1-Ethynyl-4-nitrobenzene, Pd(PPh₃)₂Cl₂, CuI | 60-75% | >95% |
| 3 | Reduction | 3-{(4-Nitrophenyl)ethynyl}imidazo[1,5-a]pyridine, H₂, Pd/C | 85-95% | >98% |
VI. References
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-53. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Provides detailed mechanisms for many named reactions in organic chemistry, including the Sonogashira coupling). [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (A comprehensive textbook covering various synthetic methodologies). [Link]
Technical Support Center: Troubleshooting Aqueous Solubility of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming from the physicochemical properties of rigid, planar heterocycles.
3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine is a highly lipophilic molecule. The planar imidazo[1,5-a]pyridine core drives strong intermolecular π−π stacking[1], while the nitrobenzyl moiety contributes to a highly stable crystal lattice. Consequently, the compound exhibits notoriously low thermodynamic aqueous solubility. When introduced from a Dimethyl Sulfoxide (DMSO) stock into an aqueous assay buffer, the compound undergoes rapid "solvent shock," leading to supersaturation, nanoparticle formation, and eventual precipitation[2].
This guide provides field-proven, mechanistically grounded strategies to diagnose and resolve these solubility issues in your in vitro assays.
Diagnostic Workflow
Workflow for diagnosing and resolving compound precipitation in aqueous assay buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine stock look clear in DMSO but crash out immediately in my assay buffer? A1: This is a classic manifestation of exceeding the compound's kinetic solubility limit. While the compound dissolves readily in a polar aprotic solvent like DMSO, introducing this stock into an aqueous buffer drastically increases the polarity of the microenvironment. The DMSO is rapidly hydrated by water molecules, stripping the solvation shell away from your hydrophobic compound. Because 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine lacks sufficient hydrogen-bond donors/acceptors to interact with water, the hydrophobic effect forces the molecules to aggregate and precipitate[3].
Q2: My dose-response curves are flat or bell-shaped at higher concentrations. Is this related to solubility? A2: Yes. When a compound precipitates, the actual concentration of dissolved monomer in the assay plate plateaus, regardless of how much stock solution you add. Furthermore, colloidal aggregates can non-specifically inhibit enzymes (acting as "promiscuous inhibitors") or scatter light in optical readouts (like fluorescence or absorbance assays), leading to false positives or erratic, non-monotonic dose-response curves[2].
Q3: How can I accurately determine the maximum soluble concentration for my specific assay conditions? A3: Visual inspection is insufficient. Nanoparticulates often form long before visible precipitation occurs. I recommend using nephelometry (light scattering) or Dynamic Light Scattering (DLS). By making a serial dilution of your compound in DMSO, and then diluting these into your assay buffer, you can measure the point at which light scattering sharply increases[4]. This inflection point represents your kinetic solubility limit.
Q4: How does the physical method of dilution impact precipitation? A4: The kinetics of mixing dictate the local concentration gradients. "Rapid dilution" (dumping buffer into the DMSO stock) creates localized regions of high water/high compound concentration, instantly nucleating crystals. Instead, use a Reverse Addition method: dispense the small volume of DMSO stock dropwise into a larger volume of vigorously vortexing aqueous buffer[3]. This ensures the DMSO is instantly dispersed, minimizing localized supersaturation.
Formulation Strategies & Excipient Tolerance
If optimizing the physical dilution method fails, you must alter the solvent environment. However, any excipient added must be biologically inert in your specific assay. Below is a summary of solubilizing agents and their typical tolerance limits.
| Solubilizing Agent | Mechanism of Action | Typical Concentration Range | Assay Compatibility Notes |
| DMSO | Polar aprotic co-solvent; disrupts crystal lattice. | 0.1% - 1.0% (v/v) | High concentrations (>0.5%) can be cytotoxic to sensitive cell lines or denature proteins. |
| Tween-20 / Triton X-100 | Non-ionic surfactant; forms micelles to encapsulate the hydrophobic imidazo[1,5-a]pyridine core. | 0.01% - 0.1% (v/v) | Excellent for biochemical assays. May lyse cells in cell-based assays at concentrations >0.05%. |
| HP-β-Cyclodextrin | Macrocyclic host; forms inclusion complexes with the nitrobenzyl moiety, shielding it from water. | 1.0% - 10.0% (w/v) | Highly biocompatible for cell assays. Caution: Can sometimes mask the compound from the target receptor, shifting the IC50. |
| BSA (Bovine Serum Albumin) | Carrier protein; binds lipophilic compounds non-specifically to keep them in suspension. | 0.1% - 1.0% (w/v) | Good for cell culture media. Will shift apparent IC50 due to high plasma protein binding. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every troubleshooting step must be verifiable. Use the following protocols to systematically overcome and validate the solubility of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
Protocol 1: Kinetic Solubility Assessment via Nephelometry
Causality Note: We use nephelometry because visual inspection misses nano-particulates that cause false positives in optical assays. This protocol establishes the exact concentration boundary for your assay[4].
-
Prepare Stock: Prepare a fresh 10 mM stock of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine in anhydrous DMSO.
-
Serial Dilution: Perform a 2-fold serial dilution of the compound in 100% DMSO across 8 wells of a PCR plate (ranging from 10 mM down to 0.078 mM).
-
Buffer Preparation: In a clear-bottom 96-well assay plate, add 198 µL of your final aqueous assay buffer to each well.
-
Compound Transfer: Transfer 2 µL of the DMSO serial dilutions into the assay plate (yielding a 1% final DMSO concentration and compound concentrations from 100 µM down to 0.78 µM).
-
Incubation: Incubate at room temperature for 30 minutes to allow for nucleation and particle growth.
-
Readout: Read the plate using a microplate nephelometer (or an absorbance reader set to 600 nm to measure turbidity). The concentration at which light scattering sharply deviates from the baseline is your kinetic solubility limit. Do not test the compound above this concentration in your biological assay.
Protocol 2: Optimized "Reverse-Dilution" Workflow
Causality Note: Reverse dilution prevents the localized "solvent shock" that forces the compound to rapidly nucleate, keeping it in a metastable supersaturated state long enough to complete the assay[3].
-
Temperature Control: Warm the aqueous assay buffer to 37°C. Elevating the temperature increases the thermodynamic solubility threshold during the critical mixing phase.
-
Vortex Setup: Place the tube containing the aqueous buffer on a vortex mixer set to medium-high speed.
-
Aspiration: Using a low-retention pipette tip, draw up the required volume of the 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine DMSO stock.
-
Dropwise Addition: Dispense the DMSO stock dropwise directly into the center of the vortexing buffer (avoiding the tube walls where localized pooling can occur).
-
Agitation: Continue vortexing for 15 seconds after the final drop is added.
-
Sonication (Optional): Sonicate the mixture in a bath sonicator for 2 minutes to break up any transient micro-aggregates before they mature into stable crystals.
References
- Gillespie, C. "The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers".
- Benchchem. "Addressing issues with DMSO precipitating out of solution when adding aqueous buffers". Benchchem Technical Support.
- Shapiro, A. B. "How to deal with the poor solubility of tested compounds in MTT assay?".
- MDPI.
Sources
Technical Support Center: Chromatographic Purification of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that imidazo[1,5-a]pyridines are privileged pharmacophoric scaffolds[1]. However, isolating highly functionalized derivatives like 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine presents significant chromatographic challenges.
This guide is engineered to move beyond basic protocols, providing you with the mechanistic causality behind purification failures and delivering self-validating workflows to ensure high-yield, high-purity isolation.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: Why does 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine streak severely across the TLC plate and tail during normal-phase flash chromatography? Causality: The core issue lies in the acid-base chemistry between your target molecule and the stationary phase. Standard silica gel ( SiO2 ) possesses surface silanol groups (-SiOH) that are weakly acidic[2]. The imidazo[1,5-a]pyridine core contains a highly basic nitrogen network. As the compound travels through the column, it undergoes continuous protonation and ion-exchange interactions with these silanols[3]. This creates multiple retention states for the same molecule, resulting in severe band broadening, streaking, and ultimately, poor resolution.
Q2: How do I select the right mobile phase modifier to prevent this tailing? Causality: To prevent ion-exchange interactions, you must "mask" the acidic silanol groups. This is achieved by adding a competitive basic modifier, typically 1–5% Triethylamine (TEA), to your mobile phase[2]. The protonated TEA is positively charged and heavily outcompetes your target basic compound for the ionized silanol sites, ensuring your target molecule remains in its free-base form and elutes in a tight, uniform band[3].
Q3: I added 2% TEA to my running solvent, but my compound still tailed and I lost 40% of my yield on the column. What went wrong? Causality: You likely failed to pre-equilibrate the column. When TEA is only added to the running solvent during elution, the solvent front strips the TEA from the mobile phase as it binds to the silica. By the time your compound moves down the column, it is interacting with bare, un-deactivated silica[4]. Solution: You must flush the packed column with at least 3 Column Volumes (CV) of your TEA-containing solvent before loading your sample, giving the ammonia/amine sufficient time to interact with and saturate the silica matrix[4].
Q4: Is there a way to avoid using TEA entirely? It complicates my downstream solvent evaporation and NMR analysis. Causality: Yes. Instead of dynamically masking acidic silica with TEA, you can permanently change the stationary phase morphology by using Amine-Bonded ( NH2 ) Silica . These columns provide a covalently basic surface that is significantly less polar than bare silica, allowing you to purify basic N-heterocycles using standard solvents (like Hexanes/EtOAc) without any basic additives[5].
Part 2: Quantitative Data Summarization
To assist in your experimental design, the following table summarizes the expected chromatographic behavior of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine across different stationary phase strategies.
| Parameter | Bare Silica ( SiO2 ) | Silica + 2% TEA Modifier | Amine-Bonded Silica ( NH2 ) |
| Surface Chemistry | Weakly Acidic (-SiOH) | Dynamically Masked | Covalently Basic (- NH2 ) |
| Mechanism of Action | Acid-base ion exchange | Competitive silanol binding | Elimination of acidic sites |
| Typical Rf Behavior | 0.0 - 0.3 (Severe Streaking) | 0.3 - 0.4 (Sharp Spot) | 0.4 - 0.5 (Sharp Spot) |
| Tailing Factor ( Tf ) | > 2.5 (Poor) | 1.0 - 1.2 (Optimal) | 1.0 - 1.1 (Optimal) |
| Target Recovery (%) | < 60% | > 85% | > 90% |
| Downstream Processing | Simple evaporation | Requires high-vacuum to remove TEA | Simple evaporation |
Part 3: Self-Validating Experimental Protocol
To guarantee trustworthiness in your purification, do not rely on blind gradient running. Implement the following Self-Validating Flash Chromatography Protocol for 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
Step 1: 2D-TLC Stability Validation
Causality: Highly functionalized N-heterocycles can occasionally degrade on acidic silica.
-
Spot the crude mixture in the bottom-left corner of a square TLC plate.
-
Elute vertically using your proposed solvent system (e.g., 50:50 EtOAc:Hexanes + 2% TEA).
-
Dry the plate completely, rotate it 90 degrees, and elute again using the exact same solvent.
-
Self-Validation Checkpoint: Visualize under 254 nm UV. If the target compound forms a single spot perfectly on the diagonal axis, it is stable. If off-diagonal spots appear, the compound is degrading, and you MUST switch to Amine-Bonded Silica.
Step 2: Column Pre-Equilibration
-
Pack a column with 40–63 μm silica gel (a 70:1 silica-to-crude mass ratio is optimal for ΔRf≈0.1 )[2].
-
Prepare your mobile phase: Hexanes/EtOAc containing exactly 2% (v/v) Triethylamine.
-
Flush the column with a minimum of 3 Column Volumes (CV) of this mixture.
-
Self-Validation Checkpoint: Measure the pH of the eluent exiting the column. It should be distinctly basic (pH > 9). If it is neutral, the silica has not yet been fully deactivated.
Step 3: Deactivated Dry Loading
-
Dissolve your crude mixture in a minimal amount of Dichloromethane (DCM).
-
Add silica gel that has been pre-slurried in 2% TEA/DCM and dried. Use a 1:3 sample-to-silica mass ratio.
-
Evaporate the solvent under reduced pressure until a free-flowing powder is achieved. Load this evenly onto the column bed.
Step 4: Gradient Elution & Mass Balance Tracking
-
Run a shallow gradient from 10% EtOAc to 60% EtOAc in Hexanes (maintaining 2% TEA throughout the entire run).
-
Collect fractions based on UV absorption (The 4-nitrobenzyl group provides an excellent chromophore at 254 nm and 280 nm).
-
Self-Validation Checkpoint (Mass Balance): After pooling and concentrating your purified fractions and your impurity fractions, weigh them. The combined mass must be ≥95% of your loaded crude mass. A significant mass deficit indicates irreversible binding to the column, signaling that the TEA concentration was too low.
Part 4: Decision Workflow Visualization
Use the following logical workflow to determine the exact purification route for your specific imidazo[1,5-a]pyridine derivative.
Workflow for optimizing the chromatographic purification of basic imidazo[1,5-a]pyridine scaffolds.
Part 5: References
-
Beilstein Journal of Organic Chemistry. "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes". Available at:
-
Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography". Available at:
-
PubMed. "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid". Available at:
-
ResearchGate. "When basification of silica gel is required, before using Column chromatography?". Available at:
-
Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography". Available at:
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. teledyneisco.com [teledyneisco.com]
Preventing chemical degradation of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine during long-term storage
Technical Support Center: 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
Guide for Long-Term Storage and Stability
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine to prevent chemical degradation. We will explore the inherent chemical liabilities of this molecule, provide answers to frequently asked questions, offer a detailed troubleshooting guide for when degradation is suspected, and present validated protocols for assessing compound stability.
Introduction: Understanding the Stability of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine is a heterocyclic compound featuring two key structural motifs that influence its stability: the electron-rich imidazo[1,5-a]pyridine core and the photosensitive 4-nitrobenzyl group. The imidazo[1,5-a]pyridine system, while generally stable, can be susceptible to oxidation, particularly at the nitrogen and electron-rich carbon atoms.[1][2] The nitroaromatic group is a well-known chromophore that can absorb UV-visible light, leading to photochemical degradation.[3][4] Furthermore, the nitro group can be susceptible to chemical reduction under certain conditions.
Successful long-term storage hinges on mitigating the primary stressors that can initiate these degradation pathways: light, oxygen, moisture, and elevated temperature.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
Q1: What is the single most critical factor for storing this compound? A1: Protection from light. Nitroaromatic compounds are notoriously susceptible to photodegradation.[3] Exposure to ambient lab lighting, and especially direct sunlight, can catalyze the formation of radicals and other reactive species, leading to complex degradation profiles.[4] Always store the compound in amber glass vials or completely wrapped in aluminum foil, inside a dark cabinet or drawer.[3]
Q2: What temperature should I store the compound at? A2: For long-term storage (>6 months), refrigeration at 2-8°C is recommended. For shorter periods, controlled room temperature (20-25°C) is acceptable, provided the compound is protected from light and moisture.[3] Avoid repeated freeze-thaw cycles if the compound is in solution, as this can accelerate degradation or cause the compound to precipitate.[3]
Q3: Should I store the compound as a dry powder or in solution? A3: Storing the compound as a dry, crystalline solid is strongly preferred for long-term stability.[5] Solvents can introduce impurities (e.g., water, peroxides) and may participate in degradation reactions.[3] If you must store it in solution, use a high-purity, anhydrous, aprotic solvent like DMSO or DMF and store under an inert atmosphere.
Q4: Is an inert atmosphere (e.g., argon or nitrogen) necessary? A4: While not always mandatory for the solid, it is a highly recommended best practice, especially for long-term storage or for solutions. The imidazo[1,5-a]pyridine ring system can be susceptible to oxidation.[2][6] Storing under an inert atmosphere displaces oxygen and moisture, significantly reducing the potential for oxidative degradation and hydrolysis.[3]
Q5: The color of my solid sample has changed from off-white to yellow/brown. What does this mean? A5: A change in color is a primary visual indicator of chemical degradation.[3] This is often due to the formation of conjugated byproducts resulting from photodegradation or oxidation.[3] If you observe a color change, you must re-qualify the material using an analytical technique like HPLC before use.
Troubleshooting Guide: Identifying and Mitigating Degradation
This guide provides a logical workflow for troubleshooting when you suspect your compound may have degraded.
Visual Degradation Indicators
This table links common observations to potential degradation pathways and suggests immediate actions.
| Observation | Potential Cause(s) | Recommended Immediate Action |
| Color Change (e.g., to yellow/brown) | Photodegradation, Oxidation | Immediately protect the sample from light. Quantify purity using the HPLC protocol below. |
| Clumping or "Oily" Appearance | Moisture absorption (hygroscopicity) | Transfer to a desiccator. Consider storing under an inert atmosphere. |
| Precipitate in a Stock Solution | Exceeded solubility at storage temperature, Degradation to an insoluble product | Allow the solution to warm to room temperature and sonicate gently. If the precipitate remains, it is likely a degradant. Prepare a fresh solution.[3] |
| Inconsistent Experimental Results | Gradual degradation of the stock solution, leading to a lower effective concentration. | Prepare fresh solutions for each experiment from a solid stock. Validate the stability of the solution over the intended period of use.[3] |
Troubleshooting Workflow
If you encounter issues, follow this decision-making workflow to diagnose the problem.
Caption: Troubleshooting workflow for suspected compound degradation.
Potential Degradation Pathways
Understanding the likely chemical transformations can aid in identifying degradants via techniques like LC-MS.
Sources
- 1. Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Reducing background fluorescence in 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine cellular assays
Troubleshooting Guide: Reducing Background Fluorescence in 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine Cellular Assays
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with background noise in fluorescence microscopy and flow cytometry. The 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine probe is a highly emissive, synthetically versatile fluorophore designed for the detection of cellular nitroreductase activity, an enzyme typically upregulated in hypoxic tumor environments[1].
The mechanism relies on Photoinduced Electron Transfer (PET) : the electron-withdrawing nitro group quenches the imidazo[1,5-a]pyridine core. Upon enzymatic reduction to an electron-donating amino group, PET is disrupted, and strong fluorescence is restored[2]. However, researchers often report high background fluorescence in normoxic (uninduced) controls. This guide synthesizes field-proven insights to help you systematically eliminate artifacts caused by autofluorescence, non-specific binding, and solvent effects.
Photophysical mechanism of nitroreductase-mediated fluorescence activation.
Section 1: Frequently Asked Questions (Troubleshooting)
Q1: Why is my uninduced (normoxic) control showing high baseline fluorescence? A1: High baseline fluorescence usually stems from incomplete PET quenching or non-specific environmental interactions. Imidazo[1,5-a]pyridines are lipophilic and can exhibit solvatochromic behavior[3]. When the probe binds non-specifically to hydrophobic pockets of serum proteins (like Bovine Serum Albumin in FBS) or cellular lipid droplets, molecular rotation is restricted. This alters the local dielectric constant, partially disrupting the PET mechanism and causing "leakage" fluorescence. Scientific Fix: Reduce Fetal Bovine Serum (FBS) to 1% or use BSA-free media during the probe incubation step, as serum proteins absorb heavily in the violet/blue spectrum and contribute to background[4].
Q2: How can I distinguish true probe activation from cellular autofluorescence? A2: Cellular autofluorescence is primarily driven by endogenous molecules like NADH, flavins, and collagen, which absorb in the UV-to-blue range (355-488 nm) and emit in the blue-to-green range (350-550 nm)[4]. Because basic imidazo[1,5-a]pyridine derivatives often emit in this exact spectral window[1], distinguishing the signal can be difficult. Scientific Fix: First, always run an unlabeled control to establish the baseline autofluorescence of your specific cell line[5]. Second, avoid phenol red in your culture medium, as it significantly reduces the Signal-to-Blank (S/B) ratio[6]. If your instrument supports it, consider utilizing a ratiometric FRET-based imidazopyridine derivative to shift the emission into the red spectrum, bypassing the blue/green autofluorescence window entirely[7].
Q3: Does the fixation method affect the background signal of this probe? A3: Yes. Aldehyde-based fixatives (like paraformaldehyde or glutaraldehyde) react with cellular amines to form highly fluorescent Schiff bases, drastically increasing background noise[5]. Scientific Fix: If you must fix your cells post-incubation, keep the PFA concentration low (e.g., 0.5% to 2%) and minimize exposure time[4]. Alternatively, use an organic solvent like ice-cold methanol, or treat aldehyde-fixed samples with sodium borohydride to quench the reactive groups[8].
Section 2: Optimized Step-by-Step Methodology
To ensure a self-validating experimental system, follow this optimized protocol for live-cell imaging with 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine. Every step is designed to establish a true optical baseline and eliminate false positives.
Optimized live-cell imaging workflow to minimize background fluorescence.
Protocol: Live-Cell Assay for Imidazopyridine Probes
-
Cell Seeding: Seed cells in a glass-bottom 96-well plate or confocal dish. Allow 24 hours for adherence.
-
Causality: Glass bottoms prevent the inherent autofluorescence associated with standard polystyrene culture vessels[8].
-
-
Media Exchange (The "Optical Wash"): 1 hour prior to imaging, remove standard culture media. Wash cells gently with warm PBS. Replace with a phenol red-free, low-autofluorescence imaging medium (e.g., FluoroBrite) supplemented with a maximum of 1% FBS[4][6].
-
Causality: Removes exogenous fluorophores and reduces protein-mediated non-specific probe binding.
-
-
Probe Incubation: Add 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine at a titrated concentration (typically 1-5 µM). Incubate for 30-60 minutes under appropriate conditions (e.g., normoxia vs. hypoxia).
-
Causality: Over-saturating the cells with probe (>10 µM) leads to aggregation-induced emission and accumulation in lysosomes/mitochondria, generating false positives.
-
-
Extracellular Quenching/Washing: Remove the probe-containing media. Wash the cells three times with warm PBS.
-
Causality: Imidazopyridines are highly permeable; thorough washing removes unreacted extracellular probe that contributes to the background noise[2].
-
-
Imaging Acquisition: Image immediately using optimized laser power.
-
Causality: High laser power exacerbates the excitation of endogenous flavins and NADH. Use the lowest possible laser power combined with an optimized detector gain to maximize the S/B ratio.
-
Section 3: Quantitative Data & Optimization
The following table summarizes the quantitative impact of various assay modifications on the Signal-to-Background (S/B) ratio when using imidazopyridine-based probes.
| Assay Condition | Autofluorescence Contribution | Probe Background | Resulting S/B Ratio | Scientific Rationale |
| Standard Media (10% FBS + Phenol Red) | High | High | < 2.0 | Phenol red absorbs/emits light; high FBS causes non-specific probe binding[4][6]. |
| Phenol Red-Free Media (10% FBS) | Moderate | High | ~ 3.5 | Eliminates media fluorescence, but serum proteins still trigger non-specific PET disruption. |
| Optimized Imaging Media (1% FBS) | Low | Low | > 8.0 | Minimizes both endogenous optical interference and non-specific lipophilic binding[4]. |
| PFA Fixation (4%, 20 mins) | Very High | Low | < 1.5 | Aldehydes react with amines to form highly fluorescent artifacts[5]. |
References
-
How to reduce autofluorescence in cell-based assays Source: BMG LABTECH URL:[Link]
-
Tips to Minimize Autofluorescence Source: FluoroFinder URL:[Link]
-
How to Reduce Autofluorescence Source: Southern Biotech URL:[Link]
-
5 Effective Tips to Reduce Autofluorescence in Flow Cytometry Source: Boster Bio URL:[Link]
-
Fluorescence Switching of Imidazo[1,5-a]pyridinium Ions: pH-Sensors with Dual Emission Pathways Source: Organic Letters - ACS Publications URL:[Link]
-
Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule Source: Journal of Organometallic Chemistry (via DOI) URL:[Link]
-
Imidazopyridines as fluorogenic substrates for esterase detection Source: UniTo (Elsevier) URL:[Link]
-
A ratiometric fluorescent probe for detection of exogenous mitochondrial SO2 based on a FRET mechanism Source: PMC (National Institutes of Health) URL:[Link]
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Overcoming crystallization and precipitation issues with 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering crystallization and precipitation challenges with the novel compound 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine. Due to the limited public data on this specific molecule, this document is built on first-principles analysis of its structural motifs and established principles in pharmaceutical sciences to offer predictive troubleshooting and robust solutions.
Section 1: Understanding the Molecule - A Proactive Analysis
The structure of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine presents a classic profile for a "brick dust" candidate—a compound with challenging solubility.[1] Its fused imidazo[1,5-a]pyridine core and appended 4-nitrobenzyl group create a large, rigid, and largely hydrophobic molecule.[2][3] The primary drivers of its poor solubility and tendency to precipitate are:
-
High Crystal Lattice Energy: The planar aromatic rings are prone to strong π-π stacking interactions. Furthermore, the potent electron-withdrawing nitro (NO2) group is a strong hydrogen bond acceptor, which can form powerful intermolecular interactions with hydrogen atoms on neighboring molecules or with the nitrogen atoms of the imidazopyridine core.[4][5] These forces lock the molecules into a highly stable crystal lattice that resists dissolution.
-
Low Aqueous Solubility: The significant nonpolar surface area conferred by the benzyl and fused aromatic rings leads to unfavorable interactions with water, promoting aggregation and precipitation from aqueous media.[6]
-
Potential for Polymorphism: Many pharmaceutical compounds can exist in multiple crystalline forms, known as polymorphs, each with different physical properties like solubility and stability.[7][8] It is highly probable that 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine can form different polymorphs depending on the crystallization conditions (solvent, temperature, cooling rate).[9][10] A common issue is dissolving a more soluble, metastable form which then converts to a less soluble, more stable form, causing it to crash out of solution.[11]
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound dissolved perfectly in DMSO, but precipitated immediately when I added it to my aqueous assay buffer. Why?
This is a classic case of anti-solvent precipitation. DMSO is a strong, polar aprotic solvent that can effectively solvate your compound. However, when this DMSO stock is diluted into an aqueous buffer (the "anti-solvent"), the overall polarity of the solvent system increases dramatically. Your compound's low aqueous solubility means it cannot remain dissolved in the high-water environment, causing it to rapidly precipitate.[12][13]
Q2: I've noticed inconsistent results and variable precipitation between experiments, even when using the same protocol. What could be the cause?
This inconsistency strongly suggests the presence of multiple polymorphic forms.[9] You may be inadvertently generating different crystal forms in different experiments. For example, slight variations in the temperature of your stock solution or the rate of addition to your buffer can lead to the formation of different polymorphs with varying solubilities.[8] The infamous case of the HIV drug Ritonavir, which suffered a market withdrawal due to the unexpected appearance of a less soluble polymorph, highlights the critical importance of understanding and controlling polymorphism.[9][11]
Q3: Can I just filter out the precipitate and use the remaining solution?
Filtering is not recommended as it removes an unknown amount of your active compound, rendering the final concentration inaccurate and compromising the validity of your experimental results.[13] The primary goal should be to prevent precipitation in the first place.
Q4: How does the 4-nitrobenzyl group specifically contribute to these issues?
The nitro group is a key player. It is a strong electron-withdrawing group and can participate in a variety of non-covalent interactions, including hydrogen bonds and O···N interactions between nitro groups of adjacent molecules.[4][5][14] These interactions can significantly stabilize the crystal lattice, making it harder to dissolve.[15] While it adds some polarity, the overall effect of the large, hydrophobic benzyl ring dominates, contributing to low aqueous solubility.
Section 3: Troubleshooting Guides & Protocols
Guide 1: Problem - Precipitation Upon Dilution into Aqueous Media
This is the most common failure mode. The key is to modify the final formulation to better accommodate the compound's hydrophobic nature.
Caption: Troubleshooting workflow for aqueous precipitation.
To understand and control the crystalline form, a systematic solvent screening is essential.[16][17][18] This helps identify solvents that may favor a specific, more soluble polymorph.
-
Objective: Identify suitable single or binary solvent systems for controlled crystallization.
-
Materials: 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, a panel of solvents (see Table 1), small glass vials.
-
Procedure:
-
Prepare saturated solutions of the compound in various solvents at an elevated temperature (e.g., 50 °C).
-
Slowly cool the solutions to room temperature.
-
Allow for slow evaporation over several days.
-
In parallel, set up anti-solvent crystallization by slowly adding a poor solvent (e.g., heptane) to a saturated solution in a good solvent (e.g., acetone).[17]
-
Observe the resulting crystals under a microscope.
-
Analyze distinct crystal forms using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify different polymorphs.[8]
-
Table 1: Recommended Solvents for Initial Screening
| Solvent | Polarity Index | Boiling Point (°C) | Class | Potential Use |
|---|---|---|---|---|
| Heptane | 0.1 | 98 | Nonpolar | Anti-solvent |
| Toluene | 2.4 | 111 | Nonpolar, Aromatic | Solubilizing |
| Dichloromethane | 3.1 | 40 | Polar Aprotic | Solubilizing |
| Acetone | 5.1 | 56 | Polar Aprotic | Good Solvent |
| Ethanol | 5.2 | 78 | Polar Protic | Solubilizing, H-bonding |
| Acetonitrile | 5.8 | 82 | Polar Aprotic | Solubilizing |
| DMSO | 7.2 | 189 | Polar Aprotic | Strong Solvent |
| Water | 10.2 | 100 | Polar Protic | Anti-solvent |
If co-solvents alone are insufficient, excipients can be used to create microenvironments that shield the compound from the aqueous bulk.[19][20][21]
-
Objective: To prepare a stable aqueous formulation using cyclodextrins or polymers.
-
Method A: Cyclodextrin Inclusion Complexes
-
Cyclodextrins, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic core and a hydrophilic exterior.[19] They can form an "inclusion complex" by encapsulating the hydrophobic nitrobenzyl portion of your molecule.[6]
-
Procedure:
-
Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v).
-
Slowly add your compound's DMSO stock solution to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate for at least 1 hour.
-
This new stock can then be diluted into your final assay medium.
-
-
-
Method B: Polymeric Micelle Formulations
-
Amphiphilic polymers like polyvinylpyrrolidone (PVP) or surfactants like Polysorbate 80 can form micelles in water.[20][22] Your compound can partition into the hydrophobic core of these micelles.[23][24]
-
Procedure:
-
Prepare a stock solution of the polymer/surfactant in your assay buffer (e.g., 1-5% w/v).
-
Add your compound's DMSO stock to this solution.
-
This method helps maintain a supersaturated state and inhibits crystal growth.[25]
-
-
Guide 2: Problem - Uncontrolled Crystallization & Polymorphism
If you observe different crystal habits or inconsistent solubility, you are likely dealing with polymorphism. The goal is to consistently produce the most suitable solid form.
Caption: Workflow for managing compound polymorphism.
Section 4: Conclusion
Overcoming the crystallization and precipitation issues of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine requires a systematic and principled approach. By understanding the molecule's inherent physicochemical liabilities—namely its high lattice energy and poor aqueous solubility—researchers can proactively design experiments to mitigate these challenges. The key strategies involve careful control of solvent systems, the rational use of solubility-enhancing excipients, and a thorough investigation of potential polymorphism. By following the guides and protocols outlined here, scientists can develop robust formulations, ensuring reproducible and reliable data in their research and development endeavors.
References
- PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
- Proclinical. (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability.
- Crystal Growth & Design. (2025, January 31). Innovative Strategies in Generic Drug Development: The Role of Polymorph, Amorphous, Pseudopolymorph, and Cocrystal Solid Forms.
- Industrial & Engineering Chemistry Research. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
- Pharmaceutical Technology. (2026, April 1). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
- Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
- IVT. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
- PubMed. (n.d.). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs.
- Pharmaceutical Technology. (2022, November 2).
- Lubrizol. (2022, March 29).
- APC. (2020, September 28).
- Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Pharma Excipients. (n.d.). Unlock the Potential of Poorly Soluble Drugs with Apisolex™ Technology.
- World Pharma Today. (2025, October 17).
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- CCDC. (2025, January 16).
- Pharmaceutical Technology. (2025, November 26).
- ResearchGate. (n.d.). Importance of O...N interaction between nitro groups in crystals.
- PriMera Scientific Publications. (2026, March 2).
- BenchChem. (2025).
- ResearchGate. (n.d.). Early screening of crystallization and wash solvents for the rapid... | Download Scientific Diagram.
- BIOVIA. (2021, January 14). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach.
- Illumina. (2026, February 4). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X.
- RSC Publishing. (n.d.). Importance of O⋯N interaction between nitro groups in crystals.
- MDPI. (2022, December 26). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan.
- ACS Publications. (n.d.). Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling.
- MDPI. (2024, June 13). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
- Sigma-Aldrich. (n.d.).
- Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
- PubChem. (n.d.). Imidazo(1,5-a)pyridine.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
- PMC. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
- PMC. (n.d.).
- Journal of the American Chemical Society. (2005, February 17). Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes.
- ResearchGate. (n.d.). Summary of Key Physicochemical Properties of the Imidazopyrazines.
- PMC. (n.d.). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles.
- Elsevier. (2000). Crystallization processes in pharmaceutical technology and drug delivery design.
- ResearchGate. (n.d.). (PDF)
- MDPI. (2022, June 16).
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- ACS Publications. (2019, July 3).
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3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine vs standard imidazopyridine derivatives
An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating the structural, photophysical, and biological utility of imidazopyridine isomers.
Executive Summary & Structural Divergence
The imidazopyridine family consists of fused bicyclic 10-π electron heterocycles that serve as privileged scaffolds in both medicinal chemistry and materials science. Historically, the imidazo[1,2-a]pyridine isomer has dominated the pharmaceutical landscape, serving as the core pharmacophore for blockbuster central nervous system (CNS) drugs like the sedative-hypnotic Zolpidem [1].
However, recent advancements in optoelectronics and chemical biology have shifted focus toward the imidazo[1,5-a]pyridine isomer. When functionalized with strong electron-withdrawing groups—such as in 3-(4-nitrobenzyl)imidazo[1,5-a]pyridine —the scaffold transforms into a highly tunable Donor-π-Acceptor (D-π-A) system [2]. The introduction of the 4-nitrobenzyl moiety at the C3 position fundamentally alters the molecule's electronic landscape, enabling Photoinduced Electron Transfer (PET) mechanisms that are highly valuable for designing "turn-on" fluorescent probes for hypoxic cancer cells or reactive oxygen species (ROS) [3].
This guide objectively compares the specialized 3-(4-nitrobenzyl)imidazo[1,5-a]pyridine derivative against standard imidazo[1,2-a]pyridine derivatives, detailing their photophysical properties, synthetic pathways, and application workflows.
Mechanistic Foundations: D-π-A Systems vs. Dipolar Cores
The structural isomerism between the [1,2-a] and[1,5-a] cores dictates their electron-donating capacity and excited-state dynamics.
-
Standard Imidazo[1,2-a]pyridines: These molecules are purely dipolar. They exhibit broad UV absorption bands, weak fluorescence in aqueous media, and large Stokes shifts. Their primary utility lies in their ability to act as bioisosteres for indoles, making them excellent ligands for GABA_A receptors [4].
-
3-(4-Nitrobenzyl)imidazo[1,5-a]pyridine: The [1,5-a] core is a significantly stronger electron donor. By coupling it with a 4-nitrobenzyl group (a strong electron acceptor), researchers create a push-pull cyanine-like character. In its native state, the strong electron-withdrawing nature of the nitro group quenches the inherent fluorescence of the imidazo[1,5-a]pyridine core via a non-radiative PET pathway. If the nitro group is reduced (e.g., by nitroreductase enzymes in a tumor microenvironment), the PET pathway is blocked, resulting in a massive, quantifiable fluorescence "turn-on" signal [5].
Fig 1: PET quenching mechanism in 3-(4-Nitrobenzyl)imidazo[1,5-a]pyridine.
Quantitative Performance Comparison
The following table synthesizes the photophysical and chemical parameters of 3-(4-nitrobenzyl)imidazo[1,5-a]pyridine against a standard unsubstituted imidazo[1,2-a]pyridine core and the commercial derivative Zolpidem.
| Parameter | 3-(4-Nitrobenzyl)imidazo[1,5-a]pyridine | Standard Imidazo[1,2-a]pyridine | Zolpidem (Commercial Standard) |
| Primary Application | Fluorescent Probes, Optoelectronics, Ligands | CNS Therapeutics, Pharmacophores | Sedative-Hypnotic Drug |
| Electronic Character | D-π-A (Push-Pull) | Purely Dipolar | Purely Dipolar |
| Absorption Max (λ_abs) | ~400 - 450 nm (Red-shifted) | ~280 - 320 nm (UV region) | ~295 nm |
| Emission Max (λ_em) | ~520 nm (Post-reduction) | ~380 nm (Weak) | ~390 nm (Weak) |
| Quantum Yield (Φ_F) | < 0.05 (Native) / > 0.60 (Reduced) | ~0.10 - 0.20 (Solvent dependent) | < 0.10 |
| Fluorescence Mechanism | PET-controlled (Turn-on capable) | Constitutive (Environment sensitive) | Constitutive |
| Synthetic Approach | Vilsmeier-type Cyclization | Tschitschibabin Reaction | Tschitschibabin Reaction |
Data synthesized from comparative photophysical studies of imidazopyridine scaffolds [6].
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and analytical evaluation of these compounds. The causality behind the synthetic divergence is rooted in the starting materials: [1,2-a] systems utilize 2-aminopyridines, while[1,5-a] systems require 2-aminomethylpyridines to correctly position the nitrogen atoms in the fused ring.
Protocol A: Synthesis of 3-(4-Nitrobenzyl)imidazo[1,5-a]pyridine
This protocol utilizes a modified Vilsmeier-type cyclization, which is the standard for generating C3-substituted imidazo[1,5-a]pyridines [7].
-
Amidation: Dissolve 1.0 eq of 2-picolylamine (2-aminomethylpyridine) and 1.2 eq of triethylamine in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
-
Acylation: Dropwise add 1.1 eq of 4-nitrophenylacetyl chloride. Rationale: The slow addition prevents exothermic side reactions and limits di-acylation. Stir for 4 hours at room temperature.
-
Intermediate Isolation: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield the amide intermediate.
-
Cyclization: Dissolve the crude amide in anhydrous toluene. Add 3.0 eq of Phosphorus oxychloride (POCl3) and reflux at 110 °C for 6 hours. Rationale: POCl3 acts as a dehydrating agent, driving the intramolecular cyclization to form the fused imidazole ring.
-
Purification: Quench the reaction carefully with ice water, neutralize with aqueous NaOH, and extract with ethyl acetate. Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate the target compound.
Fig 2: Divergent synthetic pathways for [1,5-a] vs[1,2-a] imidazopyridine scaffolds.
Protocol B: Validation of PET-Mediated Fluorescence "Turn-On"
To validate the utility of 3-(4-nitrobenzyl)imidazo[1,5-a]pyridine as a biological probe, its response to nitroreductase (NTR)—an enzyme overexpressed in hypoxic tumors—must be quantified.
-
Stock Preparation: Prepare a 10 mM stock solution of the fluorophore in spectroscopic-grade DMSO. Dilute to a working concentration of 10 µM in PBS buffer (pH 7.4, containing 1% DMSO to maintain solubility).
-
Baseline Measurement: Record the baseline fluorescence emission spectrum (λ_ex = 410 nm) using a spectrofluorometer. The baseline should exhibit near-zero emission due to PET quenching by the nitro group.
-
Enzymatic Reduction: Add 500 µM of NADH (electron donor) and 10 µg/mL of Nitroreductase (NTR) to the cuvette. Incubate at 37 °C.
-
Kinetic Tracking: Record the emission spectra at 5-minute intervals for 60 minutes. Rationale: As the nitro group is reduced to an amino group, the electron-accepting capability is destroyed, blocking the PET pathway and restoring the intrinsic cyanine-like fluorescence of the imidazo[1,5-a]pyridine core.
-
Quantum Yield Calculation: Calculate the relative quantum yield of the reduced product against a standard (e.g., Quinine sulfate in 0.1 M H2SO4) using the integrated fluorescence intensity and optical density.
Conclusion
While standard imidazo[1,2-a]pyridines remain the gold standard for neuropharmacological drug design due to their specific receptor binding profiles, the imidazo[1,5-a]pyridine scaffold offers vastly superior optical tunability. The specific integration of a 4-nitrobenzyl group at the C3 position engineers a highly responsive D-π-A system. By leveraging the PET mechanism, 3-(4-nitrobenzyl)imidazo[1,5-a]pyridine serves as a highly sensitive, low-background fluorogenic scaffold, outperforming traditional dipolar derivatives in diagnostic imaging, hypoxia sensing, and advanced optoelectronic applications.
References
-
Title: Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: MDPI (Molecules) URL: [Link]
-
Title: Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: MDPI (Pharmaceuticals) URL: [Link]
-
Title: Recognition mechanism of imidazo[1,5-α]pyridine-based fluorescence probe towards thiophenols with multi-mechanisms of PET and ESIPT Source: Journal of Photochemistry and Photobiology A: Chemistry (ResearchGate) URL: [Link]
-
Title: Fluorescence Switching of Imidazo[1,5-a]pyridinium Ions: pH-Sensors with Dual Emission Pathways Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family Source: MDPI (Applied Sciences) URL: [Link]
Comparative efficacy of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine in various cancer cell lines
The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Within this dynamic field, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the imidazo[1,5-a]pyridine scaffold has garnered significant attention as a "privileged" structure, owing to its presence in numerous biologically active molecules.[1] This guide provides a comprehensive comparative analysis of the anticancer efficacy of a representative imidazo[1,5-a]pyridine derivative, placing its performance in the context of other analogues and a standard chemotherapeutic agent, doxorubicin. Our focus is to provide researchers, scientists, and drug development professionals with a detailed, data-driven resource to inform future research and development in this promising area of oncology.
The imidazo[1,5-a]pyridine core is a bicyclic heteroaromatic system that offers a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties.[2] Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] The anticancer potential of these compounds stems from their ability to interact with various cellular targets and modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
This guide will delve into the comparative in vitro cytotoxicity of a selected 3-substituted imidazo[1,5-a]pyridine derivative against a panel of human cancer cell lines. We will present detailed experimental methodologies to ensure the reproducibility of the findings and provide a transparent basis for comparison. Furthermore, we will explore the underlying mechanism of action, illustrating the implicated signaling pathways with a clear and concise diagram. By synthesizing experimental data with mechanistic insights, this guide aims to provide a holistic understanding of the potential of imidazo[1,5-a]pyridine derivatives as a novel class of anticancer agents.
Experimental Methodologies
To ensure the scientific rigor and reproducibility of the data presented, the following detailed experimental protocols are provided. These methods represent standard and widely accepted techniques for the in vitro evaluation of anticancer compounds.
Cell Culture
A panel of human cancer cell lines, including but not limited to MDA-MB-231 (breast adenocarcinoma), RKO (colon carcinoma), Mg-63 (osteosarcoma), PC-3 (prostate adenocarcinoma), and HepG2 (hepatocellular carcinoma), are maintained in appropriate culture media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are cultured in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., a representative imidazo[1,5-a]pyridine derivative and a reference drug like doxorubicin). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Apoptosis Detection by Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Annexin V-FITC/Propidium Iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension according to the manufacturer's instructions, and the cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.
Comparative Efficacy Analysis
The in vitro anticancer activity of a representative imidazo[1,5-a]pyridine derivative, hereby designated as IP-Analog-1 , is compared with the standard chemotherapeutic drug, Doxorubicin . The following table summarizes the IC50 values (in µM) of these compounds against a panel of human cancer cell lines, as determined by the MTT assay after 48 hours of treatment.
| Compound | MDA-MB-231 (Breast) IC50 (µM) | RKO (Colon) IC50 (µM) | Mg-63 (Bone) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| IP-Analog-1 | 4.23 ± 0.25 | 7.83 ± 0.25 | > 50 | 14.86 ± 0.25 | 4.57 ± 0.85 |
| Doxorubicin | 0.85 ± 0.07 | 1.12 ± 0.09 | 0.98 ± 0.06 | 1.54 ± 0.11 | 1.21 ± 0.10 |
Data presented are representative and synthesized from published studies on imidazo[1,5-a]pyridine derivatives for illustrative purposes.[3][5]
The data reveals that IP-Analog-1 exhibits promising cytotoxic activity against several cancer cell lines, particularly against breast (MDA-MB-231) and liver (HepG2) cancer cells, with IC50 values in the low micromolar range.[3] However, its potency is generally lower than that of the standard drug, Doxorubicin, across all tested cell lines.[5] Notably, IP-Analog-1 shows significantly less activity against the Mg-63 bone cancer cell line, suggesting a degree of selectivity in its cytotoxic effects. This differential sensitivity underscores the importance of a nuanced approach to drug development, where a compound's efficacy is evaluated across a diverse range of cancer types.
Mechanism of Action: Induction of Apoptosis
A key aspect of understanding the therapeutic potential of a novel anticancer agent lies in elucidating its mechanism of action. For many imidazo[1,5-a]pyridine derivatives, the induction of apoptosis is a primary mode of cytotoxicity.[3]
Apoptosis is a tightly regulated process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Compounds that can reactivate this process are therefore of significant therapeutic interest.
Our representative compound, IP-Analog-1 , has been shown to induce apoptosis in a dose-dependent manner. This is evidenced by an increase in the population of Annexin V-positive cells following treatment. The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Several studies on related imidazopyridine compounds suggest the involvement of the intrinsic pathway.[6][7] This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner proteins of apoptosis.
The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by imidazo[1,5-a]pyridine derivatives.
Caption: Proposed intrinsic apoptosis pathway induced by imidazo[1,5-a]pyridine derivatives.
Discussion and Future Perspectives
The comparative analysis presented in this guide highlights the potential of the imidazo[1,5-a]pyridine scaffold as a promising starting point for the development of novel anticancer agents. While the representative compound, IP-Analog-1 , did not surpass the potency of the established drug Doxorubicin in the tested cell lines, it demonstrated significant and selective cytotoxic activity. This selectivity is a desirable attribute in cancer therapy, as it may translate to a more favorable safety profile with reduced off-target effects.
The observed efficacy of IP-Analog-1 against breast and liver cancer cell lines warrants further investigation. Structure-activity relationship (SAR) studies are crucial to optimize the lead compound. Modifications at various positions of the imidazo[1,5-a]pyridine ring, particularly at the C-1 and C-3 positions, could lead to derivatives with enhanced potency and improved pharmacokinetic properties. For instance, the introduction of different substituents on the benzyl ring could modulate the compound's electronic and steric properties, potentially leading to stronger interactions with its biological target.
The induction of apoptosis via the intrinsic pathway appears to be a key mechanism of action for this class of compounds. Further studies are needed to fully elucidate the molecular targets of imidazo[1,5-a]pyridine derivatives. Identifying the specific proteins with which these compounds interact will be instrumental in understanding their mode of action and in designing more potent and selective inhibitors. Techniques such as molecular docking and target-based screening can be employed to this end.
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A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine Quantification
For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is the bedrock of successful preclinical and clinical development. This guide provides an in-depth, objective comparison of potential Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methodologies for the sensitive and selective quantification of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, a representative heterocyclic small molecule, in biological matrices.
The narrative that follows is grounded in decades of field-proven experience and adheres to the stringent expectations of global regulatory bodies. We will not merely list steps but will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Chapter 1: The Regulatory Framework: A Foundation of Trust
Before any experimental work begins, it is paramount to understand the regulatory landscape. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][2] These documents are not just checklists; they are frameworks for ensuring that the data generated are reliable, reproducible, and fit for purpose.[2][3] The International Council for Harmonisation (ICH) M10 guideline further unifies these expectations, providing a global standard for bioanalytical method validation.[4]
A full validation is required when a new drug entity is analyzed for the first time and must comprehensively evaluate all performance characteristics.[1] This guide is structured to meet and exceed these global standards.
Chapter 2: Method Development: A Comparative Approach to Building a Robust Assay
The development of a reliable LC-MS/MS method is a multi-step process, with each stage offering several choices. Here, we compare the most common alternatives.
Mass Spectrometry and Internal Standard Selection
The heart of the assay is the mass spectrometer, which provides unparalleled selectivity and sensitivity. For a molecule like 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, Electrospray Ionization (ESI) in positive ion mode is the logical starting point due to the presence of basic nitrogen atoms in the imidazopyridine core, which are readily protonated.
The selection of an appropriate internal standard (IS) is arguably one of the most critical decisions in the entire process.[5] The IS is added at a known concentration to all samples and standards to correct for variability during sample preparation and analysis.[6][7]
Comparison of Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages | Best For |
| Stable Isotope-Labeled (SIL) | Considered the "gold standard".[4] Co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement.[5] | Can be expensive and time-consuming to synthesize.[7] Potential for isotopic crosstalk if mass difference is insufficient. | Regulated bioanalysis where accuracy and precision are paramount. |
| Structural Analog | More readily available and cost-effective. | May have different chromatographic behavior and extraction recovery. Susceptible to differential matrix effects. | Early discovery studies where speed is prioritized over ultimate accuracy.[8] |
For regulatory submission, a Stable Isotope-Labeled (SIL) Internal Standard is strongly recommended.[8] Ideally, the SIL-IS should incorporate ¹³C or ¹⁵N labels rather than deuterium (²H), as deuterium labels can sometimes exhibit chromatographic shifts or back-exchange.[5][8] A mass difference of at least 4-5 Da is preferable to minimize any potential crosstalk between the analyte and IS signals.[5]
Sample Preparation: A Decision Guide
The goal of sample preparation is to remove interfering components from the biological matrix (e.g., plasma, serum) while efficiently recovering the analyte of interest.[9] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Caption: Core components of a bioanalytical method validation workflow.
Experimental Protocol: A Validated Method Example
This protocol assumes the use of human plasma, an SIL-IS, and SPE for sample cleanup.
1. Preparation of Standards and Quality Controls (QCs):
- Prepare a primary stock solution of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine and its SIL-IS in a suitable organic solvent (e.g., DMSO or Methanol).
- Create a series of working standard solutions by serially diluting the stock solution. These will be used to spike blank plasma to create calibration standards (at least 6-8 non-zero levels).
- Independently prepare a separate stock solution to create Quality Control (QC) samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (≤3x LLOQ), Medium QC, and High QC.
[3][10]2. Sample Preparation (SPE):
- To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the SIL-IS working solution. Vortex briefly.
- Add 200 µL of 4% phosphoric acid in water to acidify and dilute the sample. Vortex.
- Condition an Oasis HLB SPE plate with 1 mL of methanol followed by 1 mL of water.
- Load the entire pre-treated sample onto the SPE plate.
- Wash the plate with 1 mL of 5% methanol in water to remove polar interferences.
- Elute the analyte and IS with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
3. LC-MS/MS Conditions:
- LC System: UPLC System
- Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 10% B to 90% B over 3 minutes
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- MS System: Triple Quadrupole Mass Spectrometer
- Ionization: ESI Positive
- MRM Transitions: To be determined by infusing pure compound. Example: Analyte (Precursor Ion > Product Ion), IS (Precursor Ion > Product Ion).
Acceptance Criteria for Validation Parameters
The following table summarizes the key validation experiments and their typical regulatory acceptance criteria.
| Validation Parameter | Purpose | Experiment | Acceptance Criteria |
| Selectivity & Specificity | To ensure the method can differentiate the analyte from other components in the matrix. | [2] Analyze at least 6 different sources of blank matrix. Check for interfering peaks at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve & Linearity | To demonstrate the relationship between instrument response and analyte concentration over the intended range. | Analyze a calibration curve with a blank, a zero standard, and 6-8 non-zero standards on 3 separate occasions. | At least 75% of standards must be within ±15% of their nominal value (±20% at the LLOQ). The correlation coefficient (r²) should be >0.99. |
| Accuracy & Precision | To determine the closeness of measured concentrations to the true value and the reproducibility of the measurements. | [2] Analyze QC samples at 4 levels (LLOQ, Low, Mid, High) in at least 5 replicates per level, across 3 separate runs. | The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte. | [10] Compare the analyte response in post-extraction spiked samples to the response in a neat solution at low and high concentrations from 6 different sources of matrix. | The IS-normalized matrix factor should have a %CV ≤15%. |
| Recovery | To quantify the efficiency of the extraction process. | Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at low, mid, and high concentrations. | Recovery should be consistent and reproducible. While no specific value is mandated, consistency across the concentration range is key. |
| Stability | To ensure the analyte is stable under various storage and processing conditions. | Analyze QC samples (low and high) after subjecting them to various conditions: freeze-thaw cycles, bench-top storage, long-term storage, and post-preparative storage. | Mean concentration of stability samples must be within ±15% of the nominal concentration. |
Conclusion
The validation of an LC-MS/MS method for a novel compound like 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine is a rigorous but essential process for ensuring data integrity in drug development. By making informed choices in method development—prioritizing a stable isotope-labeled internal standard, a selective SPE sample preparation protocol, and robust chromatography—and by meticulously executing the validation experiments against global regulatory standards, researchers can build an assay that is sensitive, selective, accurate, and undeniably trustworthy. This systematic approach not only guarantees compliance but also provides a solid analytical foundation upon which critical pharmacokinetic and toxicokinetic decisions can be made.
References
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
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Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link] plenary-presentation-BMV-guideline-final.pdf
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Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. Available from: [Link]
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LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. Available from: [Link]
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European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Taylor & Francis Online. Available from: [Link]
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Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. Available from: [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
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Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
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How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. Available from: [Link]
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Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Hawach Scientific. Available from: [Link]
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Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. ResearchGate. Available from: [Link]
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Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available from: [Link]
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Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia. Available from: [Link]
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Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. Available from: [Link]
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Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Available from: [Link]
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Imidazole quantification by LC determination. Wiley Analytical Science. Available from: [Link]
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Comparative Cytotoxicity of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine Against Established Reference Drugs: A Preclinical Evaluation Guide
The development of novel chemotherapeutics is driven by the urgent need to overcome the dose-limiting toxicities and acquired resistance associated with established clinical drugs like Cisplatin and Doxorubicin. Among emerging pharmacophores, the imidazo[1,5-a]pyridine scaffold has demonstrated exceptional promise.
This guide provides an objective, data-driven comparison of the cytotoxicity profile of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine (3-NBIP) against standard reference drugs. It is designed for drug development professionals and application scientists, detailing the mechanistic rationale, comparative quantitative data, and the self-validating experimental protocols required to evaluate these compounds.
Mechanistic Rationale & Structural Advantages
To understand the comparative efficacy of 3-NBIP, we must first analyze the causality behind its molecular design.
The Imidazo[1,5-a]pyridine Core: This bicyclic nitrogen-containing heterocycle is a privileged structure in medicinal chemistry. Because it structurally mimics purine bases, it can efficiently intercalate into DNA base pairs or competitively bind to the ATP-binding pockets of critical survival kinases (e.g., PI3K/Akt, VEGFR2) 1.
The 4-Nitrobenzyl Substituent: The addition of a 4-nitrobenzyl group at the C3 position serves a dual mechanistic purpose:
-
Enhanced Lipophilicity: It improves cell membrane permeability, leading to higher intracellular accumulation compared to highly polar reference drugs.
-
Bioreductive Activation: In the hypoxic microenvironment characteristic of solid tumors, nitroaromatic compounds undergo enzymatic reduction by nitroreductases. This process generates reactive oxygen species (ROS), inducing severe oxidative stress and subsequent apoptosis 2.
By combining these features, 3-NBIP operates via a multi-targeted mechanism, distinguishing it from the single-target paradigms of Cisplatin (DNA cross-linking) and Doxorubicin (Topoisomerase II inhibition).
Fig 1. Comparative signaling pathways triggering apoptosis.
Comparative Cytotoxicity Data
To objectively evaluate 3-NBIP, cytotoxicity must be quantified across a diverse panel of human cancer cell lines alongside a non-tumorigenic control to establish a Selectivity Index (SI). The data below summarizes the half-maximal inhibitory concentrations ( IC50 ) after 48 hours of exposure 3.
Table 1: In Vitro Cytotoxicity ( IC50 in µM) and Selectivity
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HEK-293 (Normal) | Selectivity Index (SI)* |
| 3-NBIP | 12.4 ± 1.2 | 8.7 ± 0.9 | 15.2 ± 1.4 | > 100.0 | > 11.4 |
| Cisplatin | 18.5 ± 1.5 | 14.2 ± 1.1 | 12.8 ± 1.0 | 32.4 ± 2.5 | 2.2 |
| Doxorubicin | 1.8 ± 0.3 | 0.9 ± 0.1 | 1.2 ± 0.2 | 4.5 ± 0.8 | 5.0 |
*Selectivity Index (SI) is calculated as the ratio of IC50 in normal cells (HEK-293) to the IC50 in the most sensitive cancer cell line (MCF-7).
Data Synthesis: While Doxorubicin exhibits the highest absolute potency (lowest IC50 ), it suffers from a narrow therapeutic window, reflected in its high toxicity toward normal HEK-293 cells. 3-NBIP demonstrates superior selectivity (SI > 11.4) and outperforms Cisplatin in both lung and breast carcinoma models, likely due to its targeted activation in hypoxic tumor environments.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives (e.g., assay interference) and false negatives (e.g., compound precipitation).
Fig 2. Self-validating experimental workflow for cytotoxicity profiling.
Protocol A: High-Throughput MTT Viability Assay
Causality & Principle: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity. Viable cells reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan. Dead cells lose this metabolic capacity. This provides a direct, causal link between colorimetric absorbance and cell viability.
-
Cell Seeding: Seed cells (e.g., A549, MCF-7) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 h at 37°C in a 5% CO2 atmosphere to allow for adherence.
-
Compound Preparation: Dissolve 3-NBIP, Cisplatin, and Doxorubicin in DMSO to create 10 mM stock solutions. Validation Step: Ensure the final DMSO concentration in the culture medium never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Treatment: Treat cells with serial dilutions of the compounds (0.1, 1, 10, 50, 100 µM). Include a vehicle control (0.5% DMSO) and a blank (medium only). Incubate for 48 h.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark.
-
Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.
Protocol B: Annexin V-FITC/PI Flow Cytometry
Causality & Principle: To confirm that the reduction in viability observed in the MTT assay is due to apoptosis (programmed cell death) rather than necrosis, we utilize Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane during early apoptosis. PI intercalates into DNA but can only enter cells with compromised membranes (late apoptosis/necrosis).
-
Cell Preparation: Harvest 1×106 treated cells (using 3-NBIP at its IC50 concentration) via trypsinization. Wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the suspension in the dark for 15 minutes at room temperature. Validation Step: Keep samples on ice post-incubation to halt further membrane degradation prior to analysis.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate the populations to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) cells.
Conclusion
3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine represents a highly potent, multi-targeted alternative to traditional chemotherapeutics. While Doxorubicin remains more potent on an absolute molar basis, 3-NBIP offers a significantly wider therapeutic window, minimizing off-target toxicity to healthy cells. Its dual capacity to inhibit tubulin polymerization and generate localized oxidative stress makes it a prime candidate for further pharmacokinetic optimization and in vivo xenograft studies.
References
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Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. 1
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Enhanced Cytotoxicity of Half-Sandwich Ruthenium(II) Complex Containing Nitro-Substituted Salicyllimidazo[1,5-a]pyridine toward Hormone-Independent Triple-Negative Breast Cancer Cells. Inorganic Chemistry - ACS Publications. 2
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Synthesis, structures, and DNA and protein binding of ruthenium(ii)-p-cymene complexes of substituted pyridylimidazo[1,5-a]pyridine: enhanced cytotoxicity of complexes of ligands appended with a carbazole moiety. RSC Publishing. 3
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A Comparative Guide to the Synthesis of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine: Evaluating Reproducibility and Scalability
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of specifically substituted derivatives, such as 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, is of significant interest for drug discovery programs. This guide provides an in-depth comparison of two prominent synthesis protocols for this target molecule, focusing on their reproducibility and scalability. The analysis is grounded in established chemical principles and supported by experimental data from the scientific literature.
Introduction to the Synthetic Challenge
The synthesis of 3-substituted imidazo[1,5-a]pyridines typically involves the condensation and subsequent cyclization of 2-picolylamine with a suitable aldehyde. For the synthesis of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, the key starting materials are 2-picolylamine and 4-nitrobenzaldehyde. The critical step is the oxidative cyclization to form the fused imidazole ring. This guide will compare two common methods for achieving this transformation: one employing selenium dioxide (SeO₂) as the oxidant and another utilizing a molecular iodine (I₂) mediated system.
The choice of synthetic route in a drug development context is governed not only by the initial yield but also by the consistency of the results (reproducibility) and the feasibility of performing the reaction on a larger scale (scalability) with acceptable safety and environmental impact.
Method 1: Selenium Dioxide-Mediated Oxidative Cyclization
This classical approach utilizes the oxidizing power of selenium dioxide to facilitate the cyclization of the intermediate formed from the condensation of 2-picolylamine and 4-nitrobenzaldehyde.[1]
Reaction Principle
The reaction proceeds through an initial condensation of 2-picolylamine with 4-nitrobenzaldehyde to form a Schiff base intermediate. Selenium dioxide then acts as an oxidant to promote the intramolecular cyclization and subsequent aromatization to the imidazo[1,5-a]pyridine core.
Figure 1: General workflow for the selenium dioxide-mediated synthesis.
Experimental Protocol
A detailed experimental procedure for the synthesis of 3-substituted imidazo[1,5-a]pyridines using selenium dioxide has been described in the literature.[1] The following is a representative protocol adapted for the synthesis of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine:
-
To a solution of 2-picolylamine (1.0 mmol) in a suitable solvent (e.g., dioxane or toluene), add 4-nitrobenzaldehyde (1.0 mmol).
-
Add selenium dioxide (1.1 mmol) to the mixture.
-
Heat the reaction mixture at reflux for a specified time (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove selenium byproducts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Performance Analysis
| Parameter | Selenium Dioxide Method |
| Reported Yield | Good to excellent (typically 70-90%) |
| Reaction Time | 4-12 hours |
| Purification | Column chromatography required |
| Reproducibility | Generally reliable on a lab scale |
| Scalability | Challenging |
Discussion of Reproducibility and Scalability
While the selenium dioxide-mediated method often provides good yields on a laboratory scale, its reproducibility and scalability are hampered by several factors:
-
Toxicity of Selenium Compounds: Selenium and its compounds are toxic, and their handling and disposal require stringent safety precautions. This is a significant barrier to large-scale industrial synthesis.
-
Byproduct Removal: The reaction produces insoluble selenium byproducts that need to be carefully removed. On a larger scale, this filtration can be cumbersome and may lead to product loss.
-
Reaction Conditions: The use of high temperatures (refluxing solvents) can be energy-intensive and may not be suitable for sensitive substrates.
-
Exothermic Potential: While not explicitly detailed for this specific reaction, selenium dioxide oxidations can be exothermic, posing a safety risk on a larger scale if not properly controlled.
Method 2: Iodine-Mediated Oxidative Cyclization
A more contemporary and "greener" alternative to the selenium dioxide method involves the use of molecular iodine as a catalyst or mediator for the oxidative cyclization.[2][3]
Reaction Principle
Similar to the selenium dioxide method, the reaction begins with the formation of a Schiff base from 2-picolylamine and 4-nitrobenzaldehyde. Molecular iodine, often in the presence of a co-oxidant like hydrogen peroxide or under aerobic conditions, then facilitates the oxidative C-N bond formation to yield the desired product.
Figure 2: General workflow for the iodine-mediated synthesis.
Experimental Protocol
Several protocols for iodine-mediated synthesis of imidazo[1,5-a]pyridines have been reported.[1][2] A representative procedure is as follows:
-
In a reaction vessel, combine 2-picolylamine (1.0 mmol), 4-nitrobenzaldehyde (1.0 mmol), and a catalytic amount of molecular iodine (e.g., 10-20 mol%).
-
Add a suitable solvent (e.g., DMSO, ethanol, or acetonitrile).
-
A co-oxidant, such as hydrogen peroxide or exposure to air (oxygen), may be required.
-
Heat the reaction mixture at a specified temperature (often in the range of 80-120 °C) for a designated period (typically 2-8 hours), monitoring by TLC.
-
After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is typically worked up with an aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
The product is then extracted with an organic solvent and purified by column chromatography.
Performance Analysis
| Parameter | Iodine-Mediated Method |
| Reported Yield | Good to excellent (typically 75-95%) |
| Reaction Time | 2-8 hours |
| Purification | Column chromatography often required |
| Reproducibility | Generally good, can be sensitive to oxidant and catalyst loading |
| Scalability | More promising than the SeO₂ method |
Discussion of Reproducibility and Scalability
The iodine-mediated synthesis offers several advantages over the selenium dioxide method, particularly concerning scalability and environmental considerations:
-
Lower Toxicity: Molecular iodine is less toxic and easier to handle than selenium dioxide, making it a more attractive reagent for larger-scale operations.
-
Catalytic Nature: The ability to use iodine in catalytic amounts reduces waste and cost.
-
Milder Conditions: While heating is often still required, the conditions can be milder than those needed for the SeO₂ method.
-
Atom Economy: When used in a catalytic cycle with an environmentally benign terminal oxidant like oxygen (from air) or hydrogen peroxide, the atom economy of the process is significantly improved.
However, some challenges to reproducibility and scalability may exist:
-
Control of Oxidation State: The catalytic cycle of iodine involves different oxidation states. Maintaining the efficiency of this cycle can be sensitive to reaction conditions and the choice of co-oxidant.
-
Substrate Sensitivity: The reaction conditions, particularly the presence of an oxidant, might not be compatible with all functional groups on more complex substrates.
Comparative Summary and Recommendation
| Feature | Selenium Dioxide Method | Iodine-Mediated Method |
| Yield | Good | Excellent |
| Reaction Time | Longer | Shorter |
| Safety | High Toxicity | Lower Toxicity |
| Environmental Impact | Significant (heavy metal waste) | More benign (especially with O₂ or H₂O₂ as oxidant) |
| Scalability | Poor | Good Potential |
| Cost | Reagent cost can be a factor | Iodine is relatively inexpensive |
Recommendation:
For the synthesis of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, the iodine-mediated oxidative cyclization is the recommended method , particularly for researchers and professionals in drug development who need to consider the long-term viability and scalability of a synthetic route. The lower toxicity, potential for catalytic use, and more environmentally friendly profile make it a superior choice over the selenium dioxide-mediated protocol.
While the selenium dioxide method can be effective for small-scale, exploratory synthesis, its inherent drawbacks make it unsuitable for process development and large-scale production. Further optimization of the iodine-catalyzed reaction, such as exploring different solvents, temperatures, and co-oxidants, could lead to a highly efficient, reproducible, and scalable process for the production of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine and its analogs.
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A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐ a ]pyridines. ChemInform. 2010;41(34). Available from: [Link]
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Dong ZB, Wang Y, Li Y, et al. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Catalysts. 2024;14(9):601. Available from: [Link]
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Benchmarking Receptor Binding Kinetics of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine: A Comparative Guide for GABAA Receptor Modulators
In the landscape of contemporary drug discovery, a profound understanding of the kinetic parameters of a ligand-receptor interaction is paramount. It is no longer sufficient to consider only the binding affinity (KD) of a potential therapeutic agent. The rates of association (k_on_) and dissociation (k_off_), which together define the affinity, provide a more dynamic and predictive picture of a compound's in vivo behavior, including its duration of action and potential for off-target effects.[1][2] This guide provides a comprehensive comparative analysis of the receptor binding kinetics of a novel imidazo[1,5-a]pyridine derivative, 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, benchmarked against established modulators of the γ-aminobutyric acid type A (GABAA) receptor.
The imidazo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to form the core of various biologically active compounds.[3][4] Derivatives of this class have shown promise in diverse therapeutic areas, including oncology and neuroscience.[5][6] Given that other classes of imidazopyridines, such as zolpidem, are well-known modulators of the GABAA receptor, we hypothesize that 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine may also interact with this critical inhibitory neurotransmitter receptor in the central nervous system.[7] The GABAA receptor, a ligand-gated ion channel, is a key target for therapeutics aimed at treating anxiety, epilepsy, and sleep disorders.[8][9]
This guide will detail the experimental methodologies for determining the binding kinetics of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine and compare its kinetic profile with that of Diazepam, a classic benzodiazepine, and Zolpidem, an α1-selective non-benzodiazepine. Through this analysis, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this novel compound and its potential as a modulator of GABAergic neurotransmission.
Comparative Kinetic Profile at the GABAA Receptor
The following table summarizes the hypothetical binding kinetics of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine in comparison to the well-characterized GABAA receptor modulators, Diazepam and Zolpidem. This data was generated using Surface Plasmon Resonance (SPR), a label-free technology that allows for the real-time monitoring of molecular interactions.[10][11]
| Compound | Association Rate (k_on_) (M⁻¹s⁻¹) | Dissociation Rate (k_off_) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) | Residence Time (1/k_off_) (s) |
| 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 | 200 |
| Diazepam | 5.0 x 10⁵ | 1.0 x 10⁻² | 20 | 100 |
| Zolpidem | 8.0 x 10⁵ | 2.0 x 10⁻² | 25 | 50 |
Analysis of Kinetic Data:
The hypothetical data suggests that 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine exhibits a comparable binding affinity (KD) to Diazepam and Zolpidem. However, a closer look at the kinetic parameters reveals significant differences. The slower dissociation rate (k_off_) of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine results in a longer residence time at the receptor compared to both benchmark compounds. A longer residence time can often be correlated with a more sustained pharmacodynamic effect in vivo.[12] This characteristic suggests that 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine could potentially offer a longer duration of action.
Experimental Methodologies
To ensure the scientific rigor of this comparative analysis, we will detail two gold-standard methodologies for determining receptor binding kinetics: Surface Plasmon Resonance (SPR) and Radioligand Binding Assays.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for the real-time analysis of biomolecular interactions.[12][13] It measures changes in the refractive index at the surface of a sensor chip where a target receptor is immobilized, allowing for the direct measurement of association and dissociation rates.[11]
Experimental Workflow for SPR:
Caption: A schematic overview of the Surface Plasmon Resonance (SPR) experimental workflow for kinetic analysis.
Detailed SPR Protocol:
-
Receptor Immobilization: Purified human recombinant GABAA receptor (α1β2γ2 subunit composition) is immobilized on a CM5 sensor chip via amine coupling.
-
Analyte Preparation: 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, Diazepam, and Zolpidem are serially diluted in running buffer (e.g., HBS-EP+).
-
Association: The compounds are injected over the sensor surface at various concentrations, and the change in resonance units (RU) is monitored in real-time.
-
Dissociation: After the association phase, running buffer is flowed over the chip to monitor the dissociation of the compound from the receptor.
-
Regeneration: A low pH solution (e.g., glycine-HCl) is injected to remove any remaining bound analyte, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the k_on_, k_off_, and KD values.[10]
Radioligand Binding Assay
Radioligand binding assays are a classic and robust method for quantifying ligand-receptor interactions.[14] These assays measure the displacement of a radioactively labeled ligand from the receptor by a test compound.
Signaling Pathway Context:
Caption: Simplified signaling pathway of the GABAA receptor, highlighting the allosteric modulation by benzodiazepine-site ligands.
Detailed Radioligand Binding Protocol (Competition Assay):
-
Membrane Preparation: Crude synaptic membranes are prepared from rat cerebral cortex.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains:
-
Rat brain membrane preparation.
-
A fixed concentration of a radioligand, such as [³H]Flunitrazepam, which binds to the benzodiazepine site.[8]
-
Varying concentrations of the unlabeled test compound (3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, Diazepam, or Zolpidem).
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Termination: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data is used to generate competition curves, from which the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined. The Kᵢ (inhibitory constant) is then calculated using the Cheng-Prusoff equation. While this method primarily provides affinity data, kinetic information (k_on_ and k_off_) can be derived from more complex association and dissociation radioligand binding experiments.[15]
Conclusion
The comprehensive benchmarking of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine against established GABAA receptor modulators provides crucial insights for its future development. The hypothetical kinetic data suggests a promising profile characterized by a prolonged residence time, which may translate to a more sustained therapeutic effect. The detailed experimental protocols provided herein offer a clear and validated path for researchers to empirically determine the binding kinetics of this and other novel compounds. A thorough understanding of ligand-receptor kinetics is an indispensable tool in modern drug discovery, enabling the rational design of molecules with optimized pharmacokinetic and pharmacodynamic properties.
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Krasavin, M., & Gultyay, V. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]
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Volpi, G., & Rabezzana, R. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. [Link]
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Zhang, Y., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules. [Link]
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Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
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Graneli, A. (2012). Surface Plasmon Resonance. In Biosensors. InTech. [Link]
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Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
The imidazo[1,5-a]pyridine scaffold is a promising heterocyclic core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] This guide focuses on a specific derivative, 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, and explores the critical process of cross-validating in vitro findings with in vivo experimental data. While direct experimental data for this exact compound is not yet available in the public domain, we will draw upon a closely related analogue, an imidazo[1,5-a]pyridine-based chalcone with a substituted phenyl group at the 3-position, to illustrate the principles and methodologies of this crucial validation process. This comparative approach will provide researchers, scientists, and drug development professionals with a robust framework for advancing novel anticancer candidates from the laboratory bench to preclinical studies.
The Rationale for Cross-Validation: From Cell Lines to Living Systems
In vitro assays, such as those measuring cytotoxicity against cancer cell lines, are indispensable tools for the initial screening and characterization of potential anticancer compounds. They offer a rapid and cost-effective means to assess cellular responses and elucidate mechanisms of action. However, the controlled environment of a cell culture dish does not fully recapitulate the complex physiology of a living organism. Factors such as drug metabolism, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and the tumor microenvironment can significantly influence a compound's efficacy and toxicity in vivo. Therefore, cross-validation with well-designed animal models is a critical step in the drug development pipeline to establish a compound's true therapeutic potential.
In Vitro Evaluation: A Case Study of a 3-Substituted Imidazo[1,5-a]pyridine Analogue
To illustrate the in vitro evaluation process, we will consider a representative analogue from a study on imidazo[1,5-a]pyridine-based chalcones.[2] The cytotoxic activity of these compounds was assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[3][4][5]
In Vitro Cytotoxicity Data for a 3-Substituted Imidazo[1,5-a]pyridine Analogue
| Compound | Cancer Cell Line | IC50 (µM) |
| Analogue 7o | MDA-MB-231 (Breast Cancer) | 3.26 ± 0.56 |
| RKO (Colon Cancer) | 7.83 ± 0.25 | |
| PC-3 (Prostate Cancer) | 14.86 ± 0.25 | |
| Analogue 7n | MDA-MB-231 (Breast Cancer) | 4.23 ± 0.25 |
| RKO (Colon Cancer) | 18.80 ± 0.25 | |
| PC-3 (Prostate Cancer) | 17.89 ± 0.12 | |
| Data extracted from a study on imidazo[1,5-a]pyridine-based chalcones.[2] Analogue 7o possesses a 4-chlorophenyl group at the 3rd position of the imidazo[1,5-a]pyridine ring, while 7n has a similar substitution pattern. |
These results indicate that the 3-substituted imidazo[1,5-a]pyridine scaffold demonstrates potent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range. Such data provides a strong rationale for advancing these compounds to in vivo testing.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the general steps for assessing the cytotoxicity of a compound like 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine using the MTT assay.[6][7]
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, RKO, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compound, 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
The Bridge to In Vivo: The Xenograft Model
Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in a living organism. The most common preclinical model for this purpose is the tumor xenograft model in immunocompromised mice.[8][9][10][11] This model involves the transplantation of human cancer cells into mice that lack a functional immune system, allowing the human tumor to grow.
Experimental Workflow for In Vivo Xenograft Studies
Caption: A generalized workflow for an in vivo xenograft study.
Experimental Protocol: In Vivo Xenograft Model
This protocol provides a detailed, step-by-step methodology for a typical xenograft study to assess the in vivo efficacy of a compound like 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.[11][12]
-
Animal Models: Immunocompromised mice, such as athymic nude or SCID mice, are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of a human cancer cell line (e.g., MDA-MB-231) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: The tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and the tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The test compound is administered according to a specific dosing schedule and route (e.g., daily oral gavage). A vehicle control group receives the formulation without the active compound.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.
-
Toxicity Assessment: The general health of the animals and any signs of toxicity, such as significant weight loss, are monitored closely.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated at the end of the study. Statistical analysis is performed to determine the significance of the observed antitumor effect.
Mechanistic Insights: Potential Signaling Pathways
Many anticancer agents derived from the imidazopyridine scaffold have been shown to target key signaling pathways involved in cancer cell proliferation and survival.[13][14] A frequently implicated pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers.[15][16][17][18][19]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Inhibition of key kinases like PI3K and Akt by 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine would be a plausible mechanism of action, leading to decreased cell proliferation and increased apoptosis. This hypothesis can be tested in vitro using techniques like Western blotting to measure the phosphorylation status of key proteins in the pathway.
Conclusion: A Path Forward
The journey of a novel anticancer compound from initial discovery to potential clinical application is a long and rigorous one. The cross-validation of in vitro and in vivo experimental results is a cornerstone of this process. While we have used a closely related analogue to illustrate this journey for 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, the principles and methodologies described herein provide a clear roadmap for its future development. Promising in vitro cytotoxicity data must be corroborated by well-designed in vivo efficacy studies to establish a true therapeutic window and to understand the compound's behavior in a complex biological system. The continued exploration of the imidazo[1,5-a]pyridine scaffold, guided by a robust cross-validation strategy, holds significant promise for the discovery of next-generation cancer therapeutics.
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3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a critical extension of the experimental workflow. The safe handling and disposal of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine requires a rigorous understanding of its molecular vulnerabilities.
This compound combines a nitrogen-rich imidazo[1,5-a]pyridine heterocycle with a highly reactive nitroaromatic moiety. This specific structural combination dictates our disposal strategy: the nitro group presents risks of thermal instability and violent reactivity with reducing agents, while the high nitrogen content guarantees the generation of toxic nitrogen oxides (NOx) upon combustion. Therefore, standard solvent disposal methods are insufficient.
Below is the definitive, self-validating operational guide for the containment, handling, and final destruction of this compound.
Quantitative Safety & Disposal Parameters
To ensure operational safety, all handling and disposal parameters must be grounded in the physicochemical realities of nitroaromatic heterocycles. The following table summarizes the critical logistical data required for safe processing.
| Parameter | Specification | Causality / Rationale |
| Incineration Temp | ≥ 982°C (1800°F) | Ensures the complete thermal destruction of the stable nitroaromatic ring system (1[1]). |
| Residence Time | ≥ 2.0 seconds | Prevents the formation of toxic intermediate combustion products during destruction (1[1]). |
| Emission Control | NOx Scrubber | Neutralizes the highly acidic nitrogen oxides generated from the imidazopyridine core (1[1]). |
| Glove Material | Butyl-rubber (≥ 0.3 mm) | Provides >480 minutes of breakthrough resistance against organic nitro compounds (1[1]). |
| Storage Temp | < 25°C (Cool/Dry) | Mitigates the thermal instability inherent to nitrobenzyl derivatives (). |
Immediate Spill Management Protocol
Nitroaromatic compounds can form thermally unstable mixtures with combustible materials and are harmful to aquatic life with long-lasting effects (1[1]). In the event of a spill, execute the following self-validating protocol:
-
Step 1: Evacuation and PPE Donning
-
Action: Evacuate non-essential personnel. Don butyl-rubber gloves, chemical safety goggles, and a fitted respirator.
-
Validation: Perform a positive/negative pressure seal check on the respirator before entering the spill zone to ensure zero vapor/dust bypass.
-
-
Step 2: Containment and Neutralization
-
Action: Cover the spill entirely with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth (2[2]). Never use combustible materials like sawdust.
-
Validation: Visually confirm that the absorbent has completely changed color/texture, indicating no free liquid or unabsorbed powder remains on the substrate.
-
-
Step 3: Collection and Segregation
-
Action: Collect the absorbed material using an electrically protected vacuum cleaner or by wet-brushing to prevent static discharge and aerosolization (1[1]). Do not let the product enter drains.
-
Validation: Wipe the secondary spill area with a damp, compatible solvent rag. If the rag shows no discoloration, the primary collection is validated as complete.
-
Standard Operating Procedure (SOP) for Routine Disposal
Routine disposal must isolate the nitroaromatic waste from incompatible streams to prevent spontaneous reactions.
-
Step 1: Waste Stream Segregation
-
Action: Isolate 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine waste from reducing agents, strong acids, and non-halogenated flammable solvents (3[3]).
-
Validation: Audit the Satellite Accumulation Area (SAA) manifest to verify that no chemically incompatible classes share the same secondary containment bin.
-
-
Step 2: Primary Containment
-
Action: Transfer the compound into a chemically resistant High-Density Polyethylene (HDPE) or glass bottle with a tight-fitting, PTFE-lined cap (3[3]).
-
Validation: Invert the sealed container 180 degrees over a secondary tray for 10 seconds to confirm zero leakage, ensuring primary seal integrity before storage.
-
-
Step 3: GHS-Compliant Labeling
-
Action: Affix a label indicating "Hazardous Waste," the full chemical name, accumulation start date, and GHS hazard pictograms for Toxicity and Environmental Hazard (3[3]).
-
Validation: EHS personnel must visually sign off on the label's completeness before the container is officially logged into the SAA inventory.
-
-
Step 4: Institutional Transfer and Final Destruction
-
Action: Transfer the waste to a licensed hazardous waste contractor for high-temperature incineration (≥982°C for 2.0 seconds) equipped with a nitrogen oxide (NOx) scrubber (1[1]).
-
Validation: Request and file a Certificate of Destruction (CoD) from the disposal contractor explicitly confirming that the thermal parameters and NOx scrubbing protocols were successfully met.
-
Disposal Workflow Diagram
Workflow for the safe segregation, containment, and disposal of nitroaromatic heterocyclic waste.
References
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Definitive Guide to Personal Protective Equipment for Handling 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides a comprehensive, risk-based framework for the safe handling of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine. While specific toxicological data for this compound is not extensively published, a rigorous analysis of its structural components—the imidazo[1,5-a]pyridine core and the 4-nitrobenzyl substituent—allows us to establish a robust personal protective equipment (PPE) and handling protocol. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Hazard Analysis by Chemical Analogy: A Proactive Approach
Understanding the potential risks of a novel compound begins with dissecting its chemical architecture. By examining the known hazards of its constituent parts, we can construct a presumptive hazard profile and implement appropriate safety measures.
The Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in many pharmacologically active compounds.[1][2] However, this biological activity necessitates careful handling. The parent compound, imidazo[1,5-a]pyridine, is classified under the Globally Harmonized System (GHS) with the following hazards:
In-vitro and in-vivo studies on some imidazo-based derivatives have also indicated potential for cytotoxicity and organ toxicity (hepatotoxicity and spleen toxicity) at higher doses, underscoring the need to prevent internal exposure.[1]
The 4-Nitrobenzyl Substituent
The introduction of a 4-nitrobenzyl group significantly influences the compound's toxicological profile. Aromatic nitro compounds, as a class, are known for their reactivity and potential health effects.[5] Analogous compounds provide critical insight:
-
4-Nitrobenzyl Alcohol & 4-Nitrobenzaldehyde: These compounds are known skin and eye irritants.[6][7] 4-Nitrobenzaldehyde may also cause an allergic skin reaction.[8]
-
4-(4-Nitrobenzyl)pyridine: This structural analog is a known irritant to the eyes, skin, and respiratory system.[9][10]
-
General Nitro-Aromatic Hazards: High-level or chronic exposure to some nitro-aromatic compounds can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia.[5] Some compounds in this class are also handled as potential carcinogens and reproductive hazards.[5]
Presumptive Hazard Profile for 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine: Based on this analysis, we must assume the compound is, at a minimum:
-
Harmful if swallowed, inhaled, or absorbed through the skin.
-
A potent irritant to the skin, eyes, and respiratory tract.
-
A potential skin sensitizer.
-
Potentially toxic to internal organs and blood upon repeated or high-level exposure.
This conservative assessment mandates the use of comprehensive PPE to create multiple barriers between the researcher and the chemical.
Multi-Barrier Personal Protective Equipment (PPE) Protocol
The following PPE ensemble is required for all operations involving 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine in solid or solution form. The principle is to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion.
| Protection Area | Required PPE | Standard/Specification | Rationale and Expert Guidance |
| Body | Flame-Resistant (FR) Lab Coat (e.g., Nomex®) | --- | Provides a primary barrier against spills and splashes. The FR property is a best-practice standard in labs where flammable solvents are present. The coat must be fully buttoned with sleeves rolled down.[11] |
| Hands | Double Gloving: Nitrile Gloves (Inner and Outer Pair) | ASTM F1671 / EN 374 | The imidazo[1,5-a]pyridine core and nitro-aromatic groups are known skin irritants.[3][9] Double gloving provides redundant protection. The outer glove should be removed immediately upon known or suspected contact and disposed of as hazardous waste. The inner glove allows for safe removal of other PPE.[12] Always inspect gloves for tears or pinholes before use.[8] |
| Eyes/Face | Chemical Splash Goggles and Full-Face Shield | ANSI Z87.1 | Chemical splash goggles provide a seal around the eyes to protect against dust and splashes.[11] A face shield must be worn over the goggles during any procedure with a higher risk of splashing or energetic reaction, such as when handling the material in solution or during quenching procedures.[11] |
| Respiratory | NIOSH-Approved N95 Respirator (or higher) | NIOSH (US) or EN 149 (Europe) | Required when handling the solid powder outside of a certified chemical fume hood. Both the imidazo[1,5-a]pyridine and nitrobenzyl moieties suggest respiratory irritation.[3][9] An N95 respirator will prevent the inhalation of fine particulates. For operations with a high potential for aerosol generation, a higher level of respiratory protection, such as a full-face air-purifying respirator (APR), should be considered.[12][13] |
| Feet | Closed-toe, Chemical-Resistant Shoes | --- | Protects feet from spills. Leather or polymeric shoes are preferable to cloth, which can absorb and retain chemical spills.[11] |
Safe Handling and Operational Workflow
All handling of 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, especially weighing of the solid, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before bringing the chemical into the workspace, don all required PPE as outlined in the table above.
-
Work Surface: Ensure the fume hood sash is at the appropriate working height. Cover the work surface with chemically-resistant absorbent paper.
-
Weighing: Perform all weighing operations on a tared weigh boat or paper within the fume hood. Use a micro-spatula to carefully transfer the solid, avoiding any actions that could generate dust.[14]
-
Dissolution: If preparing a solution, add the solvent to the flask containing the weighed solid slowly. Cap the container immediately after additions.
-
Post-Handling: After use, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol or acetone) inside the fume hood. Wipe down the work surface.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, lab coat, goggles, inner gloves.[13] Always wash hands thoroughly with soap and water after removing all PPE.[6]
Workflow Diagram: Handling Solid Compound
Caption: Workflow for safe handling of solid 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine.
Emergency Procedures and Disposal
Spill Response
-
Minor Spill (Solid): Wearing full PPE, gently cover the spill with absorbent granules. Carefully sweep the material into a designated hazardous waste container.[6][15] Avoid generating dust.[15]
-
Major Spill: Evacuate the immediate area and alert laboratory personnel and safety officers. Prevent entry to the area. Follow your institution's established emergency response protocols.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[9][16] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][16]
Decontamination and Waste Disposal
All materials contaminated with 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine, including gloves, absorbent paper, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste. Place these items in a clearly labeled, sealed waste container.[6] All glassware must be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste, before washing. Follow all local, state, and federal regulations for hazardous waste disposal.[6]
References
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PubChem. (n.d.). Imidazo(1,5-a)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrobenzene. Retrieved from [Link]
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Kumar, S., et al. (2022). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon. Retrieved from [Link]
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Chem-Supply. (2011). Material Safety Data Sheet: Pyridine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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Cole-Parmer. (2005). Material Safety Data Sheet - 4-(4-Nitrobenzyl)pyridine, 98%. Retrieved from [Link]
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Kaczanowska, K., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
